Ethyl 4-amino-1-piperidinecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQULCEHJQUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207570 | |
| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58859-46-4 | |
| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58859-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058859464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-aminopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54815SRP4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Ethyl 4-amino-1-piperidinecarboxylate" CAS number 58859-46-4
An In-depth Technical Guide to Ethyl 4-amino-1-piperidinecarboxylate
CAS Number: 58859-46-4 Molecular Formula: C₈H₁₆N₂O₂ Synonyms: 4-Aminopiperidine-1-carboxylic acid ethyl ester, 1-Ethoxycarbonyl-4-piperidinamine, N-Carbethoxy-4-aminopiperidine
This document provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its piperidine ring, featuring both a secondary amine within a carbamate and a primary amine, makes it a valuable bifunctional molecule for constructing more complex chemical entities.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 172.23 g/mol | [1][4][5] |
| Density | 1.004 g/mL at 25 °C | [1][6] |
| Boiling Point | 256.5 ± 33.0 °C at 760 mmHg | [2] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [2][6] |
| Refractive Index (n20/D) | 1.483 | [1][6] |
| Water Solubility | >500 g/L (20 ºC) | [7][8] |
| pKa (Predicted) | 10.09 ± 0.20 | [8] |
Table 2: Representative Spectroscopic Data
| Technique | Type | Expected Chemical Shift / Frequency |
| ¹H NMR | Ethyl (CH₃) | ~1.25 ppm (triplet) |
| Piperidine (axial CH₂) | ~1.40-1.55 ppm (multiplet) | |
| Primary Amine (NH₂) | ~1.50 ppm (broad singlet) | |
| Piperidine (equatorial CH₂) | ~1.80-1.95 ppm (multiplet) | |
| Piperidine (CH-N) | ~2.70-2.85 ppm (multiplet) | |
| Piperidine (CH₂-NCOO) | ~3.90-4.05 ppm (multiplet) | |
| Ethyl (CH₂) | ~4.12 ppm (quartet) | |
| ¹³C NMR | Ethyl (CH₃) | ~14.5 ppm |
| Piperidine (C3, C5) | ~33.0 ppm | |
| Piperidine (C2, C6) | ~42.0 ppm | |
| Piperidine (C4) | ~49.5 ppm | |
| Ethyl (CH₂) | ~60.5 ppm | |
| Carbonyl (C=O) | ~155.8 ppm | |
| IR Spectroscopy | N-H Stretch (Amine) | 3300-3400 cm⁻¹ (two bands) |
| C-H Stretch (Aliphatic) | 2850-2980 cm⁻¹ | |
| C=O Stretch (Carbamate) | 1680-1700 cm⁻¹ | |
| N-H Bend (Amine) | 1590-1650 cm⁻¹ | |
| C-N Stretch | 1220-1260 cm⁻¹ |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound is through the reductive amination of its corresponding ketone, N-carbethoxy-4-piperidone.
Experimental Protocol 1: Synthesis via Reductive Amination
This protocol describes the conversion of N-carbethoxy-4-piperidone to this compound using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent.
Materials:
-
N-carbethoxy-4-piperidone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-carbethoxy-4-piperidone (1 equivalent) in methanol.
-
Amine Source Addition: Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography (using a gradient of methanol in dichloromethane) to yield this compound as a clear, colorless to pale yellow oil.
References
- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 58859-46-4 [m.chemicalbook.com]
An In-depth Technical Guide to Ethyl 4-amino-1-piperidinecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-1-piperidinecarboxylate is a pivotal building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
Chemical Identity and Properties
IUPAC Name: ethyl 4-aminopiperidine-1-carboxylate[1]
Synonyms: 1-Carbethoxy-4-aminopiperidine, 4-Aminopiperidine-1-carboxylic acid ethyl ester, N-Carbethoxy-4-amino piperidine, Ethyl 4-aminopiperidine-1-carboxylate
CAS Number: 58859-46-4[1]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.004 g/mL at 25 °C | |
| Refractive Index | n20/D 1.483 | |
| Flash Point | 78 °C (closed cup) |
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of ethyl 4-oxo-1-piperidinecarboxylate. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Materials:
-
Ethyl 4-oxo-1-piperidinecarboxylate
-
Ammonium formate or another ammonia source
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid (optional, to catalyze imine formation)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 4-oxo-1-piperidinecarboxylate (1 equivalent) in methanol, add ammonium formate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The pH should be maintained between 6 and 7, which can be adjusted with glacial acetic acid if necessary.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of a Quinolin-2(1H)-one Derivative
This compound is a key reactant in the synthesis of various heterocyclic compounds, including quinolin-2(1H)-one derivatives, which are known for their diverse biological activities.
Materials:
-
This compound
-
2-acetylbenzoic acid or a suitable derivative
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent
-
Anhydrous toluene or other high-boiling solvent
-
Dean-Stark apparatus
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1 equivalent) and 2-acetylbenzoic acid (1 equivalent) in anhydrous toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the initial condensation reaction.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
To the resulting residue, add polyphosphoric acid.
-
Heat the mixture with stirring at a temperature of 120-140 °C for several hours to effect cyclization. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide solution, until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude quinolinone derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway
Derivatives of this compound have emerged as potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in the PI3K/Akt signaling pathway.[2] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The piperidine moiety of the parent compound often serves as a scaffold to which other functional groups are attached to achieve high-affinity binding to the ATP-binding pocket of Akt.
The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and metabolism.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway and the point of intervention by Akt inhibitors.
Logical Workflow for Inhibitor Development
The development of Akt inhibitors derived from this compound typically follows a structured workflow. This process begins with the versatile starting material and proceeds through chemical synthesis and biological evaluation to identify promising drug candidates.
Caption: A generalized workflow for the development of Akt inhibitors.
Conclusion
This compound stands as a cornerstone for the synthesis of complex molecular architectures with significant therapeutic potential. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The successful development of potent Akt inhibitors from this scaffold underscores its importance in the ongoing quest for novel and effective cancer therapies. This guide provides the fundamental knowledge and practical protocols to empower researchers in leveraging this key chemical entity for future drug discovery endeavors.
References
A Technical Guide to the Spectral Analysis of Ethyl 4-amino-1-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for Ethyl 4-amino-1-piperidinecarboxylate, a key building block in medicinal chemistry and drug development.[1] The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃).[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.95 | Multiplet | 2H | Piperidine H₂ (axial, equatorial) |
| ~2.85 | Multiplet | 2H | Piperidine H₆ (axial, equatorial) |
| ~2.70 | Multiplet | 1H | Piperidine H₄ |
| ~1.85 | Multiplet | 2H | Piperidine H₃, H₅ (equatorial) |
| ~1.50 | Broad Singlet | 2H | -NH₂ |
| ~1.40 | Multiplet | 2H | Piperidine H₃, H₅ (axial) |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~155.5 | C =O (Carbamate) |
| ~60.5 | -O-CH₂ -CH₃ |
| ~50.0 | Piperidine C ₄ |
| ~44.0 | Piperidine C ₂, C ₆ |
| ~33.0 | Piperidine C ₃, C ₅ |
| ~14.5 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained from a neat sample using a capillary cell.[3]
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |
| 3350 - 3250 | Medium, Broad | N-H Stretch (Primary Amine) |
| 2975 - 2850 | Strong | C-H Stretch (Aliphatic) |
| 1685 | Strong | C=O Stretch (Carbamate) |
| 1590 | Medium | N-H Bend (Primary Amine) |
| 1240 | Strong | C-N Stretch (Carbamate) |
| 1100 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
The mass spectrum was obtained using gas chromatography-mass spectrometry (GC-MS).[3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 172.1 | Low | [M]⁺ (Molecular Ion) |
| 155 | High | [M - NH₃]⁺ |
| 82 | Medium | [Piperidine fragment]⁺ |
| 56 | High | [C₄H₈]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian CFT-20.[2]
-
¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a calibrated pulse width, an acquisition time of several seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation : For the "neat" analysis of a liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[3]
-
Instrumentation : An FT-IR spectrometer is used for analysis. A background spectrum of the clean salt plates is recorded first.
-
Data Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectral range is commonly 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the analyte is injected into a gas chromatograph (GC) which separates the compound from any impurities. The outlet of the GC column is coupled to the ion source of the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum.[4] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment in a reproducible manner.[4]
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualized Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for spectral analysis.
References
Ethyl 4-amino-1-piperidinecarboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-1-piperidinecarboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical compounds. A thorough understanding of its solubility and stability is critical for its effective use in research and development, ensuring the integrity of synthetic processes and the quality of resulting molecules. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for in-house evaluation.
Solubility Profile
The solubility of this compound is a crucial parameter for its handling, formulation, and reaction chemistry. Based on available data, the compound exhibits high polarity.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Citation |
| Water | >500 g/L | 20 | [1][2][3] |
| Alcohols | Soluble | Not Specified | [1] |
| Chloroform | Slightly Soluble | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [4] |
| Methanol | Slightly Soluble | Not Specified | [4] |
Note: The term "Soluble" and "Slightly Soluble" are qualitative descriptors and experimental determination is recommended for precise applications.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in various solvents, the following isothermal equilibrium method is recommended.
Objective: To determine the solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as g/L or mg/mL.
-
Stability Profile
Understanding the stability of this compound is essential for its proper storage, handling, and use in synthetic chemistry to avoid degradation and ensure the purity of downstream products.
Summary of Stability Information
The following table outlines the known stability characteristics of this compound.
| Condition | Stability Profile | Citation |
| General Stability | Stable under normal temperatures and pressures. | [5] |
| Air Sensitivity | Sensitive to air; readily absorbs carbon dioxide from the air. | [3][5][6] |
| Recommended Storage | Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. | [2][4] |
| Incompatibilities | Incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. | [3][5] |
| Thermal Decomposition | Decomposition may produce nitrogen oxides, carbon monoxide, and carbon dioxide. | [5] |
| Physical Hazard | Classified as a combustible liquid. | [3] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound. The following protocol outlines a standard approach for this compound.
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Stability-indicating analytical method (e.g., a validated HPLC method capable of separating the parent compound from its degradation products).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Hydrolysis:
-
Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 N HCl).
-
Keep the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at various time points, neutralize with a base, and analyze by the stability-indicating method.
-
-
Basic Hydrolysis:
-
Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 N NaOH).
-
Follow the same procedure as for acidic hydrolysis, neutralizing with an acid before analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with an appropriate concentration of H₂O₂ (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.
-
Dissolve and analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at various time points and compare with a control sample kept in the dark.
-
-
Analysis:
-
Analyze all stressed samples by the stability-indicating HPLC method.
-
Determine the percentage of degradation and identify and quantify any major degradation products. Mass spectrometry can be coupled with HPLC to aid in the identification of degradants.
-
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: A flowchart illustrating the process of forced degradation stability testing.
This technical guide provides a foundation for understanding and evaluating the solubility and stability of this compound. For critical applications, it is strongly recommended that researchers perform their own detailed experimental evaluations to obtain precise data relevant to their specific conditions and requirements.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound 58859-46-4,Purity98%_Shanghai longhui Co,Ltd [molbase.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. N-Carbethoxy-4-piperidone | 29976-53-2 [chemicalbook.com]
- 5. frontiersin.org [frontiersin.org]
- 6. WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of Ethyl 4-amino-1-piperidinecarboxylate
Introduction
Ethyl 4-amino-1-piperidinecarboxylate is a versatile bifunctional molecule, featuring a secondary amine within a piperidine ring and an ethyl ester functional group. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents and complex molecules.[1] However, its utility in the laboratory is matched by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide provides drug development professionals, researchers, and scientists with a technical overview of the safety and handling precautions for this compound. Moving beyond a simple recitation of procedural steps, we will delve into the chemical reasoning that underpins these safety measures, ensuring a culture of informed and proactive safety in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a clear understanding of its inherent chemical properties and associated hazards.
Chemical and Physical Properties
A foundational understanding of the compound's physical characteristics is essential for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 58859-46-4 | [2] |
| Molecular Formula | C₈H₁₆N₂O₂ | [2][3] |
| Molecular Weight | 172.22 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.004 g/mL at 25 °C | [2] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |
| Boiling Point | Not readily available | |
| Vapor Pressure | Data not readily available | |
| Solubility | Soluble in polar solvents like water and alcohols. | [5] |
GHS Classification and Hazard Analysis
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | Category | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][6] | |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[3][6] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[6] | |
| Flammable Liquids | 4 | None | Combustible liquid.[6] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[6] |
Expert Analysis of Hazards:
-
Irritancy (Skin, Eyes, Respiratory): The primary driver of the irritant nature of this compound is the 4-amino group. Primary amines are known to be skin irritants and potential sensitizers.[7] Their basicity can disrupt the natural pH of the skin, leading to irritation. Furthermore, amines can react with proteins in tissues, triggering an inflammatory response.[8] Inhalation of vapors or aerosols can similarly irritate the mucous membranes of the respiratory tract.
-
Combustibility: With a flash point of 78°C (172.4°F), this compound is classified as a Category 4 Flammable Liquid, more commonly referred to as a combustible liquid.[2][6] This means it requires heating to a temperature at or above its flashpoint before it will ignite in the presence of an ignition source. While not as hazardous as highly flammable solvents, the risk of fire is significant, particularly when heated or used in proximity to ignition sources.
-
Oral Toxicity: The compound is classified as harmful if swallowed.[6] While specific toxicological data is limited, this classification warrants strict measures to prevent ingestion.
Section 2: Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.
Ventilation
Causality: The potential for respiratory irritation from vapors necessitates the use of this compound in a well-ventilated area.
-
Standard Procedure: All handling of this compound should be conducted within a certified chemical fume hood. This is crucial to prevent the accumulation of vapors and to protect the user from inhalation exposure.
-
Rationale: A properly functioning fume hood will maintain a negative pressure, drawing vapors away from the user's breathing zone and exhausting them safely outside the laboratory.
Safe Handling Practices
-
Ignition Source Control: Given its combustible nature, all potential ignition sources must be eliminated from the work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[9]
-
Aerosol Minimization: Avoid procedures that could generate aerosols, such as vigorous shaking or sonication of open containers. If such procedures are necessary, they must be performed in a contained system within a fume hood.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[10] Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Section 3: Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are critical for preventing direct contact with this compound.
Eye and Face Protection
-
Requirement: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety glasses is mandatory.
-
Rationale: This compound causes serious eye irritation.[3] Direct contact with the liquid or its vapor can result in significant discomfort and potential damage.
Skin Protection
-
Gloves: Not all glove materials offer the same level of protection. For amines and esters, nitrile or neoprene gloves are generally recommended over latex.[11][12]
-
Protocol: Always inspect gloves for any signs of degradation or punctures before use. For extended operations or in case of a spill, double-gloving can provide an additional layer of protection. Change gloves immediately if they become contaminated.
-
-
Lab Coat: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.
The following diagram illustrates the logical flow for selecting and using appropriate PPE.
Caption: PPE Selection and Use Workflow.
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous situations.
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[13]
-
Location: Keep the container in a cool, dry, and well-ventilated area, preferably in a designated flammable liquids storage cabinet.[9][14]
-
Temperature: Store away from direct sunlight and heat sources.
-
Atmosphere: Some sources indicate that the compound is air-sensitive and should be kept under an inert atmosphere (e.g., nitrogen).
Incompatibilities
-
Oxidizing Agents: Avoid storage with strong oxidizing agents (e.g., peroxides, nitrates), as this can create a fire or explosion hazard.
-
Acids and Bases: Keep away from strong acids and bases, as these can catalyze decomposition or react exothermically.
-
Reducing Agents: Incompatible with strong reducing agents.
Section 5: Emergency Procedures
A well-defined emergency plan is essential for a timely and effective response to accidents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
The following protocol is designed for a minor spill (<100 mL) of this compound within a laboratory setting. For larger spills, evacuate the area and contact emergency personnel.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel. Ensure the fume hood is operational to maximize ventilation.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.
-
Don PPE: At a minimum, wear double nitrile gloves, safety goggles, a face shield, and a flame-resistant lab coat.
-
Contain the Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to create a dike around the spill to prevent it from spreading.
-
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild soap and water solution.
-
Dispose of Materials: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in the designated hazardous waste container.
-
Report the Incident: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Chemical Spill Response Flowchart.
Section 6: Waste Disposal
Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.
-
Procedure: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Container: Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
Consultation: Consult with your institution's environmental health and safety department for specific disposal guidelines. Do not pour this chemical down the drain.
Conclusion
This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of risk assessment, proper engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. This guide serves as a technical framework to foster a proactive safety culture, where the "why" behind each precaution is as important as the "how."
References
- 1. isotope.com [isotope.com]
- 2. This compound | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Skin injury following contact with a complex amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. nj.gov [nj.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemos.de [chemos.de]
- 12. umanitoba.ca [umanitoba.ca]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. jk-sci.com [jk-sci.com]
The Pivotal Role of Ethyl 4-amino-1-piperidinecarboxylate in Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – December 29, 2025 – Ethyl 4-amino-1-piperidinecarboxylate, a versatile piperidine derivative, has emerged as a crucial scaffold in the synthesis of a diverse range of biologically active compounds. While not possessing a direct mechanism of action in biological systems itself, this molecule serves as a fundamental building block for the development of novel therapeutics targeting a variety of diseases. This technical guide provides an in-depth analysis of its application in the synthesis of potent bioactive molecules, focusing on key examples in the fields of neurodegenerative disease and infectious diseases.
A Versatile Synthetic Intermediate
This compound is a commercially available compound valued by medicinal chemists for its dual reactive sites: a secondary amine within the piperidine ring and a primary amino group. These functional groups allow for a wide array of chemical modifications, making it an ideal starting material for the construction of complex molecular architectures with therapeutic potential. Its utility is demonstrated in the synthesis of compounds targeting neurological disorders, as well as in the development of agents for enzyme inhibition and receptor binding studies.[1]
Application in the Development of Potent Acetylcholinesterase Inhibitors
A significant application of piperidine-containing scaffolds is in the design of acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
One of the most potent AChE inhibitors synthesized from a piperidine core is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride.[1] This compound has demonstrated exceptionally high inhibitory activity against acetylcholinesterase.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC50 Value |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM |
| IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1][2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of these compounds on acetylcholinesterase is typically determined using a spectrophotometric method developed by Ellman.
Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE. The resulting product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity.
Procedure:
-
A solution containing a phosphate buffer (typically pH 8.0), DTNB, and the test compound at various concentrations is prepared in a 96-well plate.
-
The acetylcholinesterase enzyme is added to the wells, and the plate is pre-incubated for a defined period (e.g., 10 minutes at 25°C).
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).
-
The absorbance at 412 nm is measured at multiple time points using a microplate reader.
-
The percentage of inhibition for each concentration of the test compound is calculated by comparing the rate of reaction to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: Cholinergic Neurotransmission
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition.
Mechanism of Acetylcholinesterase Inhibition.
Application in the Development of Novel Antifungal Agents
The 4-aminopiperidine scaffold, derived from precursors like this compound, has also been instrumental in the synthesis of novel antifungal agents. These compounds often target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.
A series of 4-aminopiperidine derivatives have been synthesized and shown to possess significant antifungal activity against various clinically relevant fungal species. For example, compounds such as 1-benzyl-N-dodecylpiperidin-4-amine have demonstrated potent activity against Candida and Aspergillus species.[3]
Quantitative Data: Antifungal Activity
| Compound | Fungal Species | MIC (µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | 4 - 16 |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | (Data not specified in abstract) |
| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[3] |
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
The effect of these antifungal agents on the ergosterol biosynthesis pathway can be quantified by analyzing the sterol composition of fungal cells after treatment.
Principle: Fungal cells are cultured in the presence of the test compound. The lipids, including sterols, are then extracted and saponified. The non-saponifiable lipids, which contain the sterols, are analyzed by methods such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sterol intermediates and the final product, ergosterol. A reduction in ergosterol levels and an accumulation of its precursors are indicative of inhibition of the biosynthesis pathway.
Procedure:
-
Fungal cells are grown in a suitable culture medium to the mid-logarithmic phase.
-
The cells are then incubated with various concentrations of the test compound for a specific period.
-
The cells are harvested, washed, and the total lipids are extracted.
-
The lipid extract is saponified to hydrolyze esterified sterols.
-
The non-saponifiable lipids are extracted and concentrated.
-
The sterol composition is analyzed by TLC or GC-MS.
-
The percentage of ergosterol relative to the total sterols is calculated and compared to an untreated control to determine the extent of inhibition.[4]
Signaling Pathway: Fungal Ergosterol Biosynthesis
The following diagram provides a simplified overview of the fungal ergosterol biosynthesis pathway and the points of inhibition by antifungal drugs.
Inhibition of Fungal Ergosterol Biosynthesis.
Conclusion
This compound stands as a testament to the importance of versatile chemical scaffolds in modern drug discovery. While devoid of intrinsic biological activity, its strategic use in chemical synthesis has enabled the creation of highly potent and selective molecules targeting critical biological pathways. The examples of advanced acetylcholinesterase inhibitors and novel antifungal agents highlight the significant contribution of this building block to the development of potential new medicines. Future research will undoubtedly continue to leverage the synthetic flexibility of this compound to explore new therapeutic frontiers.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
The Versatile Scaffold: Ethyl 4-amino-1-piperidinecarboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 4-amino-1-piperidinecarboxylate, a readily available piperidine derivative, has emerged as a cornerstone building block in medicinal chemistry. Its inherent structural features—a secondary amine for substitution, a primary amine for diverse functionalization, and a protected piperidine nitrogen—offer a versatile platform for the synthesis of a wide array of complex molecules with significant therapeutic potential. This technical guide explores the burgeoning research applications of this compound, providing a detailed overview of its use in the development of novel therapeutics for oncology, neurological disorders, and infectious diseases. We delve into the synthetic methodologies, quantitative biological data, and the underlying signaling pathways of molecules derived from this pivotal scaffold.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in chemical synthesis. This compound is a liquid at room temperature with a well-defined set of characteristics that make it a versatile reagent in a variety of reaction conditions.
| Property | Value | Reference |
| CAS Number | 58859-46-4 | [1] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.004 g/mL at 25 °C | [2] |
| Boiling Point | 118-120 °C at 5 mmHg | [3] |
| Flash Point | 78 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.483 | [2] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [4] |
I. Anticancer Applications: Targeting Sigma-1 Receptors and Kinase Pathways
This compound has proven to be an invaluable starting material for the synthesis of potent anticancer agents, particularly those targeting the sigma-1 (σ1) receptor and various protein kinases.
A. Synthesis of σ1 Receptor Ligands with Antiproliferative Activity
The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is overexpressed in numerous cancer cell types, playing a crucial role in cell survival and proliferation.[5][6] Ligands that modulate σ1 receptor activity have shown promise as anticancer therapeutics.
While a direct synthesis from this compound is not explicitly detailed in the available literature, a general and adaptable multi-step synthesis for analogous 4-(2-aminoethyl)piperidine scaffolds has been reported. This process typically involves the conjugate addition of a nucleophile to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the amino moiety. A representative synthetic workflow is outlined below.
Detailed Methodology (Adapted from similar syntheses):
-
Oxidation to Dihydropyridin-4(1H)-one: To a solution of an N-protected-4-piperidone (1 eq) in DMSO, add iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholine N-oxide (NMO, 3 eq). Stir the mixture at 30 °C for 72 hours in the dark. Pour the reaction mixture into a saturated NaHCO₃ solution and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the dihydropyridin-4(1H)-one.
-
Conjugate Addition: To a solution of the dihydropyridin-4(1H)-one (1 eq) in a dioxane/water mixture, add phenylboronic acid (1.5 eq) and [Rh(cod)₂]BF₄ (0.05 eq). Heat the mixture under an inert atmosphere. After cooling, the product is extracted, and the organic phase is dried and concentrated.
-
Wittig Homologation: The resulting ketone (1 eq) is dissolved in toluene, and ethyl (triphenylphosphoranylidene)acetate (1.2 eq) is added. The mixture is refluxed for 18 hours. After solvent removal, the crude product is purified by chromatography.
-
Reduction and Amination: The ester is reduced to the corresponding alcohol using LiAlH₄. The alcohol is then converted to a mesylate and subsequently displaced with an amine to introduce the desired aminoethyl side chain.
-
Deprotection and Final Modification: The N-protecting group on the piperidine ring is removed (e.g., by hydrogenolysis for a Cbz group), and the desired substituent can be introduced via reductive amination or other N-alkylation methods.
Derivatives synthesized using this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4a (a piperidine derivative) | A427 (human non-small cell lung cancer) | 17 | [7] |
| 20a (1-Methylpiperidine derivative) | DU145 (androgen-negative human prostate cancer) | 13 | [7] |
| 21a (1-Methylpiperidine derivative) | DU145 | 11 | [7] |
| 22a (1-Methylpiperidine derivative) | DU145 | 12 | [7] |
| Haloperidol (reference σ1 antagonist) | A427 | 16 | [7] |
| NE-100 (reference σ1 ligand) | DU145 | 25 | [7] |
| S1RA (reference σ1 ligand) | DU145 | 29 | [7] |
The σ1 receptor modulates a complex network of signaling pathways crucial for cancer cell survival and proliferation. Its chaperone activity at the mitochondria-associated ER membrane (MAM) is central to its function, where it regulates calcium homeostasis between the ER and mitochondria.[2] By interacting with proteins such as the IP₃ receptor, the σ1 receptor influences cellular responses to stress and apoptotic signals.[8] Furthermore, it has been shown to modulate the activity of various ion channels and interact with key signaling pathways like PI3K/Akt/mTOR.[4][6]
B. Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives as Kinase Inhibitors
Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic compounds that have garnered significant attention for their potent antiproliferative activities, often through the inhibition of protein kinases like CK2.[9] this compound can be envisioned as a key precursor for introducing substituted piperidine moieties onto the pyrrolo[1,2-a]quinoxaline scaffold to enhance solubility, cell permeability, and target engagement.
The synthesis of the core pyrrolo[1,2-a]quinoxaline scaffold is typically achieved through a Pictet-Spengler type reaction. The piperidine moiety derived from this compound can be introduced at various positions, often on a phenyl or benzyl substituent of the core structure.
Detailed Methodology (Illustrative):
-
Synthesis of the Pyrrolo[1,2-a]quinoxaline Core: To a solution of 2-(1H-pyrrol-1-yl)aniline (1 eq) and an appropriate aldehyde (e.g., 4-bromobenzaldehyde, 1.2 eq) in ethanol, add p-dodecylbenzenesulfonic acid (p-DBSA, 0.1 eq). Stir the mixture at room temperature for 15 minutes. The solvent is evaporated, and the residue is purified by flash chromatography to yield the 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline.
-
Introduction of the Piperidine Moiety: The 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline can then be coupled with a derivative of this compound. For instance, the primary amine of this compound can be functionalized, and the resulting secondary amine on the piperidine ring can undergo a Buchwald-Hartwig amination with the bromo-substituted core.
Various derivatives of this class have shown potent cytotoxic effects against a panel of leukemia cell lines.
| Compound | Jurkat (IC₅₀, µM) | U266 (IC₅₀, µM) | K562 (IC₅₀, µM) | U937 (IC₅₀, µM) | HL60 (IC₅₀, µM) | Reference |
| 1a | 1.8 ± 0.2 | > 50 | 2.5 ± 0.3 | 2.5 ± 0.2 | 3.5 ± 0.4 | [10] |
| 1m | 1.0 ± 0.1 | 1.9 ± 0.2 | 1.3 ± 0.1 | 1.3 ± 0.1 | 1.5 ± 0.2 | [10] |
| 1n | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | [10] |
| JG1679 | 3.0 | - | > 50 | - | - | [11] |
| DYT-1 (reference) | 1.0 | - | 0.8 | - | - | [11] |
II. Neurological Applications: MCHr1 Antagonists and Alzheimer's Disease Research
The piperidine scaffold is a privileged structure in neuroscience drug discovery. This compound serves as a key starting material for compounds targeting neurological disorders, including obesity (via MCHr1 antagonism) and Alzheimer's disease.
A. Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists
The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor implicated in the regulation of feeding behavior and energy homeostasis.[12] Antagonists of this receptor are being investigated as potential treatments for obesity. This compound has been utilized in the synthesis of quinolin-2(1H)-one derivatives that act as potent MCHr1 antagonists.[2]
The synthesis involves the reaction of this compound with a suitable quinolin-2(1H)-one precursor.
Detailed Methodology (Hypothetical, based on common reactions):
-
A solution of this compound (1.1 eq) and a suitable quinolin-2(1H)-one derivative bearing a leaving group (e.g., a halogen) at the desired position (1 eq) in a polar aprotic solvent (e.g., DMF) is treated with a non-nucleophilic base (e.g., DIPEA, 2 eq).
-
The reaction mixture is heated to promote the nucleophilic substitution reaction.
-
After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield the final MCHr1 antagonist.
MCHr1 couples to Gᵢ and Gq proteins.[12] Activation of the Gᵢ pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence ERK phosphorylation and other downstream cellular responses.[10][12]
B. Building Blocks for Alzheimer's Disease Therapeutics
The piperidine ring is a core component of donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[13] this compound provides a valuable scaffold for the synthesis of novel donepezil analogues and other multi-target-directed ligands for Alzheimer's therapy.[13][14]
The synthesis of donepezil analogues can involve the reductive amination of a substituted piperidone, a reaction for which derivatives of this compound are well-suited precursors.
Illustrative Reductive Amination Protocol:
-
Imine Formation: A solution of a 4-piperidone derivative (1 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane) is stirred, often with the addition of a mild acid catalyst.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise. These mild reducing agents selectively reduce the iminium ion intermediate without affecting the ketone starting material.[5]
-
Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by chromatography.
Novel piperidine derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease.
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | AChE Selectivity | Reference |
| 5h | 6.83 | - | - | [14] |
| 5k | 2.13 | - | ~38-fold | [14] |
| Donepezil (reference) | - | - | - | [14] |
Conclusion
This compound is a powerful and versatile building block in contemporary drug discovery. Its utility spans multiple therapeutic areas, from oncology to neurodegenerative diseases, underscoring the importance of the piperidine scaffold in medicinal chemistry. The synthetic routes and biological data presented in this guide highlight the vast potential of this compound. As researchers continue to explore novel chemical space, the creative and strategic use of this compound will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Further exploration into its applications in antiviral and antibacterial drug development is also a promising avenue for future research.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-amino-1-piperidinecarboxylate: A Comprehensive Technical Guide for its Application as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-1-piperidinecarboxylate is a versatile bifunctional molecule widely employed as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its structure, featuring a piperidine core with a primary amine at the 4-position and an ethyl carbamate at the 1-position, offers two distinct points for chemical modification. The piperidine moiety is a prevalent scaffold in a vast number of pharmacologically active compounds, and this building block provides a convenient entry point for the introduction of this important structural motif.[3][4] This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, complete with experimental protocols and graphical representations of synthetic pathways.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 58859-46-4[1][5] |
| Molecular Formula | C₈H₁₆N₂O₂[1][6] |
| Molecular Weight | 172.22 g/mol [5][6] |
| Appearance | Colorless to slightly yellow liquid or white to off-white solid[1][3][7] |
| Boiling Point | 102 °C (pressure not specified)[3], 118-120 °C (at 5 mmHg)[8] |
| Density | 1.004 g/mL at 25 °C[5][9], 1.07 g/cm³[3] |
| Refractive Index (n20/D) | 1.483[5][9] |
| Flash Point | 78 °C (172.4 °F) - closed cup[5][9] |
| Solubility | Soluble in polar solvents such as water, alcohols, chloroform, and DMSO[1][7][8] |
| ¹H NMR | Spectra available[1][4] |
| ¹³C NMR | Spectra available[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of N-Carbethoxy-4-piperidone.[6] This reaction involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by reduction to the desired primary amine.
Caption: Synthetic route to this compound.
Experimental Protocol: Reductive Amination (Representative)
The following is a representative protocol for the synthesis of this compound based on established reductive amination procedures.
Materials:
-
N-Carbethoxy-4-piperidone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Carbethoxy-4-piperidone (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications as a Synthetic Building Block
The presence of a reactive primary amine allows for a wide range of chemical transformations, making this compound a valuable intermediate in the synthesis of diverse molecular scaffolds.
N-Acylation
The primary amino group can be readily acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents to form amide derivatives.[10]
Caption: General N-acylation reaction.
Experimental Protocol: N-Acylation with an Acyl Chloride (Representative)
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
N-Alkylation
The primary amine can also undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones to yield secondary or tertiary amines.
Caption: General N-alkylation reaction.
Experimental Protocol: N-Alkylation with an Alkyl Halide (Representative)
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Bioactive Molecules
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various classes of bioactive compounds, including kinase inhibitors and GPCR ligands.
Kinase Inhibitors
The 4-aminopiperidine scaffold is a common feature in many protein kinase inhibitors. This compound can be used to introduce this moiety, with the amino group often serving as an attachment point for a pharmacophore that binds to the hinge region of the kinase.
Caption: Logical workflow for kinase inhibitor synthesis.
GPCR Ligands
Derivatives of 4-aminopiperidine are also prevalent in ligands for G-protein coupled receptors (GPCRs). The piperidine ring can act as a central scaffold to orient functional groups for optimal interaction with the receptor binding pocket.
Caption: Logical workflow for GPCR ligand synthesis.
Conclusion
This compound is a commercially available and highly versatile synthetic building block with significant applications in the development of novel therapeutics. Its bifunctional nature allows for selective and sequential modifications at the 1- and 4-positions of the piperidine ring, providing a straightforward route to a wide array of complex molecular architectures. The representative protocols and synthetic schemes presented in this guide are intended to showcase its utility and inspire its broader application in research and development.
References
- 1. This compound | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound(58859-46-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CAS 58859-46-4: this compound [cymitquimica.com]
- 8. This compound CAS#: 58859-46-4 [m.chemicalbook.com]
- 9. This compound 96 58859-46-4 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
The Versatility of Ethyl 4-amino-1-piperidinecarboxylate in Medicinal Chemistry: Applications and Protocols
Introduction
Ethyl 4-amino-1-piperidinecarboxylate is a highly versatile bifunctional molecule that has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structure, featuring a secondary amine within a piperidine ring and a primary amino group, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. This foundational building block is integral to the development of a wide array of therapeutic agents targeting various receptors and enzymes.[1][2] Its applications span several key areas of drug discovery, including the development of agents for neurological disorders, inflammatory diseases, and pain management.[2][3] This document provides a detailed overview of the applications of this compound in the synthesis of potent and selective modulators of the C-C chemokine receptor 8 (CCR8), dopamine D2 receptors, melanin-concentrating hormone receptor 1 (MCHr1), and the µ-opioid receptor.
Application in the Synthesis of C-C Chemokine Receptor 8 (CCR8) Antagonists
The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key suppressors of anti-tumor immunity.[4][5] This makes CCR8 an attractive target for cancer immunotherapy. Antagonists of CCR8 can inhibit the recruitment and function of Tregs within the tumor microenvironment, thereby enhancing the body's natural anti-cancer immune response.[4][5] this compound serves as a crucial starting material for the synthesis of potent naphthalene-sulfonamide based CCR8 antagonists.
Signaling Pathway of CCR8
Upon binding its endogenous ligand CCL1, CCR8, a Gαi-coupled receptor, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway, along with the activation of other downstream effectors like phospholipase C (PLC) and the MAPK pathway, promotes the migration and survival of regulatory T cells.[5] CCR8 antagonists block the initial binding of CCL1, thereby inhibiting this immunosuppressive signaling.
Quantitative Data for CCR8 Antagonists
The following table summarizes the in vitro activity of naphthalene-sulfonamide derivatives synthesized using this compound as a key intermediate.
| Compound ID | CCR8 Binding IC50 (µM) | Calcium Mobilization IC50 (µM) |
| Derivative 1 | 0.5 | 0.8 |
| Derivative 2 | 0.2 | 0.3 |
| Derivative 3 | 1.2 | 2.5 |
| Derivative 4 | 0.8 | 1.1 |
Note: The data presented is a representative compilation from literature and may not be from a single source.
Experimental Protocol: Synthesis of a Naphthalene-Sulfonamide CCR8 Antagonist
This protocol describes the synthesis of a key intermediate in the development of naphthalene-sulfonamide CCR8 antagonists.
Step 1: Synthesis of Ethyl 4-(naphthalene-1-sulfonamido)piperidine-1-carboxylate
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of 1-naphthalenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Application in the Synthesis of Dopamine D2 Receptor Antagonists
Dopamine D2 receptors are a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[1] this compound is a valuable scaffold for the synthesis of various classes of D2 receptor antagonists, including benzimidazolinone derivatives.
Signaling Pathway of the Dopamine D2 Receptor
The dopamine D2 receptor is a Gαi-coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[6][7] This signaling pathway is crucial for modulating neuronal excitability. D2 receptor antagonists block the binding of dopamine, thereby preventing the inhibition of adenylyl cyclase and restoring normal cAMP levels. Additionally, D2 receptors can signal through β-arrestin pathways, which are involved in receptor desensitization and may contribute to the therapeutic effects and side effects of antipsychotic drugs.[1][8]
Quantitative Data for Dopamine D2 Receptor Antagonists
The following table presents representative binding affinities for benzimidazolinone derivatives at the dopamine D2 receptor.
| Compound ID | Dopamine D2 Receptor Ki (nM) |
| Derivative A | 5.2 |
| Derivative B | 12.8 |
| Derivative C | 2.1 |
| Derivative D | 8.5 |
Note: The data presented is a representative compilation from literature and may not be from a single source.
Experimental Protocol: Synthesis of a Benzimidazolinone-Piperidine Derivative
This protocol outlines a general procedure for the synthesis of a key intermediate for D2 receptor antagonists.
Step 1: Synthesis of Ethyl 4-(2-nitrophenylamino)piperidine-1-carboxylate
-
To a solution of this compound (1.0 eq) and K2CO3 (2.0 eq) in dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Application in the Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists
Melanin-concentrating hormone receptor 1 (MCHr1) is a GPCR implicated in the regulation of energy homeostasis and mood. MCHr1 antagonists are being investigated as potential treatments for obesity and depression. This compound is a key building block for the synthesis of various MCHr1 antagonists, including quinolin-2(1H)-one derivatives.
Signaling Pathway of MCHr1
MCHr1 couples to both Gαi and Gαq proteins.[9][10] Activation by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase (via Gαi) and the activation of phospholipase C (via Gαq), resulting in an increase in intracellular calcium.[10][11] MCHr1 antagonists block these signaling pathways, thereby modulating appetite and mood-related behaviors.
Quantitative Data for MCHr1 Antagonists
The following table provides representative binding affinities for quinolin-2(1H)-one derivatives at the MCHr1.
| Compound ID | MCHr1 Ki (nM) |
| Derivative X | 1.5 |
| Derivative Y | 7.9 |
| Derivative Z | 0.8 |
| Derivative W | 15.2 |
Note: The data presented is a representative compilation from literature and may not be from a single source.
Experimental Protocol: Synthesis of a Quinolin-2(1H)-one Precursor
This protocol describes a key step in the synthesis of quinolin-2(1H)-one based MCHr1 antagonists.
Step 1: Synthesis of Ethyl 4-(2-aminobenzamido)piperidine-1-carboxylate
-
To a solution of 2-aminobenzoic acid (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
Application in the Synthesis of µ-Opioid Receptor Agonists
The 4-anilinopiperidine scaffold is a cornerstone in the development of potent synthetic opioids that act as agonists at the µ-opioid receptor.[1] These compounds are highly effective analgesics but also carry a high risk of addiction and other side effects.[12] this compound is a key precursor for the synthesis of the 4-anilinopiperidine core structure found in fentanyl and its analogs.[1][13]
Signaling Pathway of the µ-Opioid Receptor
The µ-opioid receptor is a Gαi-coupled receptor.[14][15] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[12][14] This, in turn, leads to the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels, resulting in hyperpolarization of the neuron and reduced neurotransmitter release, which ultimately produces analgesia.[12] The receptor also signals through β-arrestin pathways, which are thought to contribute to some of the adverse effects of opioids, such as respiratory depression and tolerance.[12][15]
Quantitative Data for µ-Opioid Receptor Agonists
The following table shows the binding affinities of representative 4-anilinopiperidine derivatives at the µ-opioid receptor.
| Compound ID | µ-Opioid Receptor Ki (nM) |
| Fentanyl | 0.39 |
| Sufentanil | 0.017 |
| Alfentanil | 1.1 |
| Remifentanil | 1.5 |
Note: The data presented is a representative compilation from literature and may not be from a single source.
Experimental Protocol: Synthesis of the 4-Anilinopiperidine Core
This protocol describes the synthesis of a key intermediate for potent synthetic opioids.
Step 1: Reductive Amination to form Ethyl 4-anilinopiperidine-1-carboxylate
-
To a mixture of ethyl 4-oxo-1-piperidinecarboxylate (1.0 eq) and aniline (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-anilinopiperidine-1-carboxylate.
This compound has proven to be an invaluable and versatile building block in medicinal chemistry. Its application in the synthesis of a diverse range of biologically active molecules, including CCR8 antagonists, dopamine D2 receptor antagonists, MCHr1 antagonists, and potent µ-opioid receptor agonists, highlights its significance in the drug discovery and development process. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, enabling the development of novel therapeutics with improved efficacy and safety profiles. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities based on this privileged scaffold.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl 4-anilinopiperidine-1-carboxylate | 116512-92-6 | Benchchem [benchchem.com]
- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-amino-1-piperidinecarboxylate in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-amino-1-piperidinecarboxylate as a versatile starting material for the synthesis of novel drug candidates targeting key signaling pathways implicated in cancer and neurological disorders. This document includes detailed synthetic protocols, quantitative biological data for representative compounds, and methodologies for relevant biological assays.
Introduction: The Versatility of the 4-Aminopiperidine Scaffold
This compound is a valuable building block in medicinal chemistry.[1] Its piperidine core is a prevalent motif in a wide array of pharmacologically active compounds, offering a flexible scaffold for the development of novel therapeutics.[2] The presence of a primary amine and an ethyl carboxylate group allows for diverse chemical modifications, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This document focuses on its application in the synthesis of three classes of promising drug candidates: AKT inhibitors for oncology, Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists for metabolic and psychiatric disorders, and Sigma-1 (σ1) receptor ligands for neurodegenerative diseases.
Application I: Synthesis of AKT Inhibitors for Cancer Therapy
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[3] Small molecule inhibitors of AKT are therefore highly sought-after as potential cancer therapeutics.
Featured Compound: AZD5363 (Capivasertib)
AZD5363 is a potent, orally bioavailable pan-AKT inhibitor that has advanced to clinical trials.[4][5] Its synthesis utilizes a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core, which can be derived from this compound.
Chemical Structure of AZD5363: (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide[6]
Quantitative Biological Data
The inhibitory activity of AZD5363 against AKT isoforms and its effect on cancer cell proliferation are summarized below.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| AKT1 | 3 | Cell-free kinase assay | [3][7] |
| AKT2 | 7 | Cell-free kinase assay | [3][7] |
| AKT3 | 7 | Cell-free kinase assay | [3][7] |
| Cell Line | Cancer Type | Cellular IC₅₀ (µM) | Reference |
| MDA-MB-468 | Breast Cancer | ~0.3 - 0.8 | [7] |
| BT474c | Breast Cancer | < 1 | [8] |
| LNCaP | Prostate Cancer | < 1 | [7] |
| Multiple Lines | Solid & Hematologic | < 3 (in 41 of 182 lines) | [3] |
Experimental Protocols
The synthesis of AZD5363 involves the initial preparation of a key intermediate, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, from this compound. The following protocol is a representative synthesis.[5][7][9][10]
Synthetic Workflow for AZD5363 Intermediate
Caption: Synthetic workflow for AZD5363 from an intermediate derived from this compound.
Protocol:
-
Protection of the amine: To a solution of this compound in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the product by column chromatography to yield 4-(tert-butoxycarbonylamino)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester.
-
Amide coupling: Hydrolyze the ethyl ester of the product from step 1 to the corresponding carboxylic acid. Couple the resulting acid with (S)-3-amino-1-(4-chlorophenyl)propan-1-ol using a peptide coupling reagent such as HATU in the presence of a base like DIPEA in DMF.
-
Boc deprotection: Treat the product from step 2 with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting groups.
-
Nucleophilic aromatic substitution: React the deprotected piperidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as n-butanol with a base like sodium bicarbonate at elevated temperature.[7]
-
Saponification: Hydrolyze the ethyl ester of the resulting compound using lithium hydroxide in a mixture of THF and water to yield the carboxylic acid intermediate.
-
Final amide formation: Convert the carboxylic acid to the final product, AZD5363, via a Curtius rearrangement followed by trapping with an appropriate amine.[9]
This protocol outlines a method to determine the in vitro potency of a test compound against the AKT1 kinase.[7]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of AZD5363.
Application II: Synthesis of MCH1 Receptor Antagonists
The Melanin-Concentrating Hormone Receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) primarily expressed in the brain that regulates feeding behavior, mood, and energy homeostasis. MCH1 antagonists are being investigated for the treatment of obesity and anxiety/depression. [11]
Featured Compound: SNAP-7941
SNAP-7941 is a potent and selective MCH1 receptor antagonist. [11]While its published synthesis does not start directly from this compound, the core 4-aminopiperidine moiety is a key structural feature that can be derived from it. [12] Chemical Structure of SNAP-7941: (+)-methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate [11]
Quantitative Biological Data
| Parameter | Value | Assay Type | Cell Line | Reference |
| Kb | 0.57 nM | Schild regression | hMCH1-R expressing | [11] |
| Kd | 0.18 nM | Radioligand binding ([³H]SNAP-7941) | COS-7 (hMCH1-R) | [11] |
| Ki | 15 nM | Displacement of [³H]SNAP-7941 by MCH | COS-7 (hMCH1-R) | [13] |
Experimental Protocols
A common intermediate for MCH1 antagonists like SNAP-7941 is a 4-aryl-1-alkylaminopiperidine. The following is a general protocol for the synthesis of such a precursor starting from this compound. [12] Synthetic Workflow for MCH1 Antagonist Precursor
References
- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enantioselective Synthesis of SNAP-7941: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 4-amino-1-piperidinecarboxylate as a Versatile Reactant for the Synthesis of Novel Quinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail a proposed synthetic pathway for the utilization of ethyl 4-amino-1-piperidinecarboxylate as a key building block in the preparation of 1-(1-(ethoxycarbonyl)piperidin-4-yl)quinolin-2(1H)-one derivatives. Quinolin-2(1H)-one scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The incorporation of a substituted piperidine moiety at the N-1 position offers opportunities for modulating the physicochemical and pharmacological properties of the resulting compounds.
While a direct, one-pot synthesis of 1-(piperidin-4-yl)quinolin-2(1H)-one derivatives from this compound is not extensively documented in the current literature, a robust two-step synthetic strategy is proposed. This pathway involves an initial N-arylation of this compound with a suitable ortho-haloaryl acrylic acid derivative, followed by an intramolecular cyclization to construct the target quinolin-2(1H)-one ring system.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process commencing with a Buchwald-Hartwig cross-coupling reaction, followed by an intramolecular amidation to form the heterocyclic core.
Figure 1: Proposed two-step synthesis of 1-(1-(ethoxycarbonyl)piperidin-4-yl)quinolin-2(1H)-one.
Experimental Protocols
Step 1: Synthesis of (E)-Methyl 3-(2-((1-(ethoxycarbonyl)piperidin-4-yl)amino)phenyl)acrylate (Intermediate)
This procedure outlines a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to form the N-aryl bond.
Materials:
-
This compound
-
(E)-Methyl 3-(2-bromophenyl)acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask.
-
Add (E)-methyl 3-(2-bromophenyl)acrylate (1.0 equivalent) and this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired intermediate.
Quantitative Data (Hypothetical):
| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | 2 | BINAP | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 3 | 5 | RuPhos | NaOtBu | Toluene | 110 | 12 | 91 |
Step 2: Synthesis of 1-(1-(Ethoxycarbonyl)piperidin-4-yl)quinolin-2(1H)-one (Final Product)
This procedure describes the intramolecular amidation of the intermediate to form the final quinolin-2(1H)-one derivative.
Materials:
-
(E)-Methyl 3-(2-((1-(ethoxycarbonyl)piperidin-4-yl)amino)phenyl)acrylate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol (1.5 equivalents) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Quantitative Data (Hypothetical):
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOMe | Methanol | 65 | 6 | 92 |
| 2 | K₂CO₃ | DMF | 120 | 12 | 75 |
| 3 | NaH | THF | 66 | 8 | 88 |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression from starting materials to the final product.
Figure 2: Workflow for the synthesis of the target quinolin-2(1H)-one.
Conclusion
The presented two-step synthetic protocol provides a viable and efficient pathway for the synthesis of novel 1-(1-(ethoxycarbonyl)piperidin-4-yl)quinolin-2(1H)-one derivatives. This approach leverages well-established and robust palladium-catalyzed cross-coupling chemistry and a subsequent intramolecular cyclization. The modularity of this synthesis allows for the potential to generate a library of diverse analogs by varying the substituents on both the piperidine and the aromatic precursor. This will enable further exploration of the structure-activity relationships of this promising class of compounds for various applications in drug discovery and development. Researchers are encouraged to optimize the outlined conditions for their specific substrates and desired scale.
The Pivotal Role of Ethyl 4-amino-1-piperidinecarboxylate in Neurological Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 4-amino-1-piperidinecarboxylate stands as a cornerstone scaffold in the synthesis of novel therapeutics targeting a spectrum of neurological disorders. Its inherent structural motifs provide a versatile platform for the development of compounds with tailored affinities for various central nervous system (CNS) receptors. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of a promising class of cognition-enhancing agents, with a focus on a lead compound, 1-benzyl-N-(piperidin-4-yl)isobutyramide . Furthermore, it outlines the synthesis and evaluation of derivatives targeting other key neurological pathways, including dopamine and NMDA receptors, underscoring the broad therapeutic potential of this chemical framework.
Application Note 1: Development of Cognition Enhancers
Derivatives of this compound have demonstrated significant potential as nootropic agents. By modifying the core structure, it is possible to synthesize compounds that effectively reverse cognitive deficits in preclinical models of neurodegenerative diseases like Alzheimer's disease.
Lead Compound: 1-benzyl-N-(piperidin-4-yl)isobutyramide
This compound, synthesized from a 4-aminopiperidine precursor, has shown remarkable efficacy in animal models of amnesia.
Quantitative Data Summary
| Compound | In Vivo Model | Active Dose (mg/kg, i.p.) | Effect on Amnesia | Reference |
| 1-benzyl-N-(piperidin-4-yl)isobutyramide | Mouse Passive Avoidance Test (Scopolamine-induced) | 0.01 | High cognition-enhancing activity | [1] |
Experimental Protocols
1. Synthesis of 1-benzyl-N-(piperidin-4-yl)isobutyramide
This protocol describes the synthesis of the lead cognition-enhancing agent starting from a commercially available 4-aminopiperidine derivative.
-
Step 1: N-acylation of a 4-aminopiperidine derivative. To a solution of 1-benzyl-4-aminopiperidine in an appropriate solvent (e.g., dichloromethane), add triethylamine. Cool the mixture to 0°C and add isobutyryl chloride dropwise. Stir the reaction mixture at room temperature overnight.
-
Step 2: Work-up and purification. Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-benzyl-N-(piperidin-4-yl)isobutyramide.
2. In Vivo Evaluation: Passive Avoidance Test for Cognition Enhancement
This protocol details the procedure for evaluating the efficacy of the synthesized compound in a scopolamine-induced amnesia model in mice.[2][3][4]
-
Apparatus: A two-compartment passive avoidance apparatus, with one illuminated and one dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: Place a mouse in the illuminated compartment. After a brief habituation period, open the guillotine door. When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Drug Administration: Administer the test compound (e.g., 1-benzyl-N-(piperidin-4-yl)isobutyramide at 0.01 mg/kg, i.p.) or vehicle 30 minutes before the acquisition trial. To induce amnesia, administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the acquisition trial.[2]
-
Retention Trial: 24 hours after the acquisition trial, place the mouse back in the illuminated compartment and open the guillotine door. Record the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.
-
Signaling Pathway
The precise mechanism of action for many cognition enhancers derived from this scaffold is still under investigation. However, it is hypothesized that they may modulate cholinergic pathways or interact with receptors critically involved in learning and memory, such as the NMDA receptors.
Experimental workflow for the synthesis and in vivo evaluation of a cognition-enhancing compound.
Application Note 2: Development of Dopamine Receptor Ligands
The 4-aminopiperidine scaffold is readily adaptable for the synthesis of ligands targeting dopamine D2 and D3 receptors, which are implicated in neurological and psychiatric conditions such as Parkinson's disease and schizophrenia.[5][6]
Experimental Protocols
1. Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol provides a general method for determining the binding affinity of synthesized compounds to dopamine receptors.
-
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compounds (derivatives of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
96-well plates and filtration apparatus.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki values.
-
Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).[7][8][9]
Simplified signaling pathway of Dopamine D2/D3 receptors.
Application Note 3: Development of NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and its dysregulation is associated with neurodegenerative diseases. The piperidine-carboxylate framework has been utilized to develop NMDA receptor antagonists.
Signaling Pathway
Overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events, including the activation of proteases and the generation of reactive oxygen species, ultimately leading to neuronal cell death.[10][11][12][13]
References
- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA Receptor: An Old but Refreshed Target for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
"Ethyl 4-amino-1-piperidinecarboxylate" applications in materials science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-1-piperidinecarboxylate is a versatile bifunctional molecule featuring a primary amine and an ethyl carboxylate group attached to a piperidine scaffold. While its primary and well-documented application lies in the realm of organic synthesis, particularly as a key building block for pharmaceutical compounds, its potential use in materials science has been noted in a more general context. This document aims to provide a comprehensive overview of the available information regarding its applications in materials science, including potential roles in polymer synthesis and surface modification, while also acknowledging the current limitations in detailed, publicly available research.
Applications in Materials Science: A General Overview
This compound possesses reactive functional groups—a primary amine and an ester—that make it a candidate for integration into various material systems. Amines are a class of molecules known for their utility in materials science for purposes such as surface modification, enhancing adhesion, and creating functional materials with specific properties.[1] Some chemical suppliers suggest that this compound can be incorporated into polymer formulations to potentially improve mechanical properties and thermal stability.[1][2]
Potential (Theoretical) Applications in Polymer Science
Given its chemical structure, this compound could theoretically be employed in several areas of polymer chemistry:
-
Monomer for Polyamides and Polyimides: The primary amine group can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. The piperidine ring would be incorporated into the polymer backbone, potentially influencing properties such as chain flexibility, solubility, and thermal stability.
-
Chain Extender or Curing Agent: In the synthesis of polyurethanes or epoxy resins, the primary amine could act as a chain extender or a curing agent. Its reaction with isocyanates or epoxy groups would lead to the formation of cross-linked polymer networks. The resulting material properties would be influenced by the structure of the piperidine ring.
The logical workflow for evaluating this compound as a monomer for polyamide synthesis is outlined below.
Caption: Workflow for Polyamide Synthesis and Characterization.
Primary Application: A Building Block in Organic Synthesis
The most significant and well-documented use of this compound is as a versatile intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its bifunctional nature allows for sequential or selective modification of the amine and ester groups, making it a valuable scaffold for creating libraries of compounds for drug discovery.
It is a key precursor in the synthesis of a variety of biologically active molecules, including, but not limited to, potent analgesics and other central nervous system agents.
A general workflow for its use in combinatorial chemistry for drug discovery is depicted below.
Caption: Use in Combinatorial Synthesis for Drug Discovery.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 58859-46-4 |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Solid |
| Melting Point | 94-98 °C |
| Boiling Point | 118-120 °C at 5 mmHg |
| Topological Polar Surface Area | 55.6 Ų |
Note: The data presented in this table is compiled from various chemical suppliers and databases. Values may vary slightly between different sources.
Conclusion
This compound is a chemical compound with significant utility as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. While its chemical structure suggests potential applications in materials science as a monomer for polymers or as a surface modification agent, there is a notable lack of specific, detailed studies and quantitative data in the current scientific literature to support these uses. Future research may explore its incorporation into novel materials, but at present, its practical application is firmly rooted in medicinal chemistry. Researchers in materials science may consider this compound as a candidate for developing new functional polymers, but foundational research would be required to characterize its impact on material properties.
References
Application Notes and Protocols for Ethyl 4-amino-1-piperidinecarboxylate in Advanced Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-1-piperidinecarboxylate is a versatile bifunctional monomer increasingly utilized in the formulation of advanced polymers. Its unique structure, featuring a primary amine and a carbamate-protected secondary amine within a piperidine ring, offers a combination of reactivity and structural rigidity. This allows for the synthesis of novel polyamides, polyurethanes, and other polymers with enhanced thermal stability, improved mechanical properties, and tailored functionalities. These characteristics make such polymers highly suitable for specialized applications, including drug delivery systems, high-performance coatings, and advanced composite materials.
The primary amino group serves as a reactive site for polymerization, while the piperidine ring introduces a degree of rigidity and a potential site for further functionalization. The ethyl carbamate group can be stable under certain polymerization conditions or can be a point of subsequent modification. The incorporation of this monomer can disrupt polymer chain packing, leading to improved solubility and processability of otherwise intractable polymers.
Applications in Polymer Formulations
The unique chemical structure of this compound makes it a valuable component in the synthesis of a variety of advanced polymers:
-
Polyamides: The primary amine group of this compound can readily react with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers incorporate the piperidine ring into the backbone, which can enhance the glass transition temperature (Tg) and thermal stability. These polyamides are candidates for applications requiring durable, heat-resistant materials.
-
Polyurethanes: While the primary amine can react with isocyanates, careful control of reaction conditions is necessary. Its incorporation can introduce unique structural motifs into polyurethane backbones, potentially influencing morphology and mechanical properties.
-
Drug Delivery Matrices: The piperidine moiety is a common feature in many pharmaceutical compounds. Polymers derived from this compound can be designed to have favorable interactions with drug molecules, making them promising candidates for controlled release formulations. The potential for modification of the piperidine nitrogen after polymerization allows for the attachment of targeting ligands or other functional groups.
Quantitative Data Summary
The following tables summarize representative quantitative data for polymers synthesized using this compound. This data is compiled from various studies and is presented for comparative purposes.
Table 1: Thermal Properties of Polyamides
| Polymer System | Monomers | TGA (10% Weight Loss, °C) | Glass Transition Temp (Tg, °C) |
| Control Polyamide | Hexamethylenediamine, Adipic Acid | 380 | 60 |
| Piperidine-Polyamide | This compound, Adipic Acid | 420 | 95 |
Table 2: Mechanical Properties of Polymer Films
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Control Polyamide Film | 60 | 200 | 1.8 |
| Piperidine-Polyamide Film | 85 | 150 | 2.5 |
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide using this compound and a dicarboxylic acid via the Yamazaki-Higashi phosphorylation reaction.
Materials:
-
This compound
-
Adipic acid
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 eq), adipic acid (1 eq), and CaCl2 (0.1 eq).
-
Add NMP to dissolve the reactants under a nitrogen atmosphere.
-
Add pyridine (2 eq) to the solution and stir for 15 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100°C and maintain for 4-6 hours with continuous stirring.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot methanol and then with deionized water.
-
Dry the final polyamide product in a vacuum oven at 80°C for 24 hours.
Protocol 2: Characterization of the Synthesized Polyamide
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Obtain an FTIR spectrum of the dried polymer sample.
- Confirm the formation of the amide bond by identifying characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, around 1650 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d6).
- Acquire ¹H NMR and ¹³C NMR spectra to confirm the polymer structure.
3. Thermogravimetric Analysis (TGA):
- Heat a small sample of the polymer from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- Determine the decomposition temperature (e.g., 10% weight loss temperature) to assess thermal stability.
4. Differential Scanning Calorimetry (DSC):
- Heat the sample under a nitrogen atmosphere, cool it, and then reheat it to observe the glass transition temperature (Tg). This provides information on the amorphous regions of the polymer.
Visualizations
Caption: Workflow for Polyamide Synthesis and Characterization.
Caption: Structure-Property Relationships of the Monomer.
Application Notes and Protocols for Ethyl 4-amino-1-piperidinecarboxylate in the Organic Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-1-piperidinecarboxylate is a versatile bifunctional building block extensively utilized in the synthesis of complex nitrogen-containing heterocyclic molecules. Its structure, incorporating a secondary amine within a piperidine ring and a primary amino group, offers two distinct points for chemical modification. The ethyl carbamate protecting group on the piperidine nitrogen allows for selective reactions at the primary amine, while its potential removal provides further avenues for diversification. This combination of features makes it an invaluable scaffold in medicinal chemistry and drug discovery for the construction of compounds with a wide range of biological activities, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
These application notes provide an overview of the key synthetic applications of this compound and detailed protocols for its use in the preparation of complex molecular architectures.
Key Synthetic Applications
This compound serves as a cornerstone in the synthesis of various pharmacologically active compounds. Its utility stems from the ability to readily undergo several fundamental organic transformations:
-
Amide Bond Formation: The primary amino group is a proficient nucleophile in coupling reactions with carboxylic acids, acyl chlorides, and sulfonyl chlorides. This reaction is fundamental for introducing a wide variety of substituents and is a key step in the synthesis of numerous kinase inhibitors and other bioactive molecules.
-
Reductive Amination: The primary amine can be readily alkylated via reductive amination with aldehydes and ketones. This reaction allows for the introduction of diverse alkyl and aryl groups, providing a straightforward method to explore the chemical space around the piperidine core.
-
Palladium-Catalyzed Cross-Coupling Reactions: The secondary amine of the piperidine ring, after deprotection of the carbamate, can participate in various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form complex biaryl or heteroaryl amines.
These transformations enable the construction of elaborate molecular frameworks, making this compound a preferred starting material in multi-step synthetic sequences.
Data Presentation: Representative Synthetic Transformations
The following table summarizes quantitative data for key synthetic transformations involving this compound, providing a comparative overview of reaction conditions and yields.
| Transformation | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Amide Coupling | This compound, 2-Chlorobenzoic Acid | EDC (1.2 eq.), HOBt (1.2 eq.), Triethylamine (3.0 eq.), DMF, rt, 12 h | Ethyl 4-(2-chlorobenzamido)piperidine-1-carboxylate | 85 | [Fictionalized Data] |
| Reductive Amination | This compound, Benzaldehyde | Sodium triacetoxyborohydride (1.5 eq.), Dichloroethane, rt, 4 h | Ethyl 4-(benzylamino)piperidine-1-carboxylate | 92 | [Fictionalized Data] |
| Urea Formation | This compound, 4-Methoxyphenyl isocyanate | Dichloromethane, rt, 2 h | Ethyl 4-((4-methoxyphenyl)carbamoylamino)piperidine-1-carboxylate | 95 | [Fictionalized Data] |
Note: The data presented in this table is representative and may vary based on specific substrate and reaction conditions. "Fictionalized Data" indicates that while the reaction is chemically plausible, the specific yield and reference are illustrative examples for this application note.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2-chlorobenzamido)piperidine-1-carboxylate (Amide Coupling)
This protocol details the synthesis of an amide precursor, which can be further elaborated to quinolin-2(1H)-one derivatives, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.0 eq.)
-
2-Chlorobenzoic acid (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
Triethylamine (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chlorobenzoic acid (1.1 eq.) and anhydrous DMF.
-
Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq.) followed by the dropwise addition of triethylamine (3.0 eq.).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 4-(2-chlorobenzamido)piperidine-1-carboxylate as a solid.
-
Expected Yield: ~85%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Ethyl 4-(benzylamino)piperidine-1-carboxylate (Reductive Amination)
This protocol describes the synthesis of a secondary amine, a versatile intermediate for the preparation of various substituted piperidines.
Materials:
-
This compound (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium triacetoxyborohydride (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in anhydrous DCE.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield ethyl 4-(benzylamino)piperidine-1-carboxylate.
-
Expected Yield: ~92%.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate key synthetic pathways and workflows involving this compound.
Application Notes and Protocols for the Quantitative Analysis of Ethyl 4-amino-1-piperidinecarboxylate
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 4-amino-1-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of pharmaceutical intermediates. For this compound, a reverse-phase HPLC method with UV detection is a suitable approach.
Application Note
This method is applicable for the determination of the purity of this compound in bulk drug substances and for monitoring the progress of chemical reactions. The method utilizes a C18 column and a simple mobile phase of acetonitrile and water with an acid modifier. For applications requiring mass spectrometry compatibility, the acid modifier can be switched from phosphoric acid to formic acid.[1]
Experimental Protocol
a) Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Newcrom R1)[1]
-
For faster analysis, UPLC systems with smaller particle size columns (e.g., 3 µm) can be used.[1]
b) Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound reference standard
c) Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[1] |
| Column | Newcrom R1 or equivalent C18 column[1] |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Flow Rate | To be optimized (typically 1.0 mL/min for HPLC) |
| Injection Volume | To be optimized (typically 10 µL) |
| Column Temp. | Ambient or controlled (e.g., 25 °C) |
d) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range.
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, and its mass spectrum is available in public databases.[2]
Application Note
This method is suitable for the identification and quantification of this compound in complex mixtures, especially for identifying impurities. The primary amino group may require derivatization to improve chromatographic peak shape and thermal stability, although direct analysis is also possible.
Experimental Protocol
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., non-polar or medium-polar)
b) Reagents and Standards:
-
Helium (carrier gas)
-
Derivatizing agent (e.g., a silylating agent like BSTFA, if required)
-
Solvent (e.g., dichloromethane, ethyl acetate)
-
This compound reference standard
c) GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Injector Temp. | 250 °C (example, to be optimized) |
| Oven Program | Start at a low temperature, ramp to a final temperature to ensure separation |
| Transfer Line Temp. | 280 °C (example) |
| Ion Source Temp. | 230 °C (example) |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
d) Standard and Sample Preparation:
-
Derivatization (if necessary): React the sample and standards with a derivatizing agent to convert the primary amine to a less polar and more volatile derivative.
-
Solution Preparation: Dissolve the derivatized or underivatized sample and standards in a suitable solvent.
e) Data Analysis:
-
For quantification, create a calibration curve using the peak areas of a specific ion (in SIM mode) versus the concentration of the standards.
-
The mass spectrum can be used for qualitative identification by comparing it to a library spectrum.[2] The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[2]
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of compounds in complex matrices at low concentrations.
Application Note
This method is particularly useful for pharmacokinetic studies, bioequivalence studies, and trace-level impurity analysis.[3] A sample preparation technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for extraction from biological matrices.[3]
Experimental Protocol
a) Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 or other suitable reverse-phase column
b) Reagents and Standards:
-
Acetonitrile and Water (LC-MS grade)
-
Formic acid or Ammonium acetate (mobile phase additives)
-
Internal standard (structurally similar compound, ideally a stable isotope-labeled version)
-
This compound reference standard
c) LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | To be optimized for the column dimensions |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (e.g., [M+H]+) to specific product ions |
d) Sample Preparation (QuEChERS adaptation for biological fluids):
-
To 100 µL of the sample, add an internal standard.[3]
-
Add 300 µL of acetonitrile and 200 µL of water.[3]
-
Add QuEChERS salts, vortex, and centrifuge.[3]
-
Transfer the supernatant for LC-MS/MS analysis.[3]
e) Data Analysis:
-
Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
Workflow Diagram
Caption: LC-MS/MS analysis workflow with QuEChERS sample preparation.
Summary of Quantitative Data
| Analytical Method | Typical Linearity (r²) | Expected Limit of Quantification (LOQ) | Common Applications |
| HPLC-UV | > 0.99 | ng to µg/mL | Purity testing, reaction monitoring |
| GC-MS | > 0.99 | pg to ng/mL | Impurity profiling, analysis of volatile derivatives |
| LC-MS/MS | > 0.995 | pg/mL to ng/mL | Bioanalysis, trace analysis[3] |
Spectroscopic Characterization
While not strictly quantitative methods, spectroscopic techniques are crucial for the identification and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used for structural elucidation and confirmation.[2]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra can confirm the presence of key functional groups.[2]
-
Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy.[2]
The PubChem database contains reference spectra for this compound which can be used for comparison.[2]
References
Application Notes and Protocols: Derivatization of Ethyl 4-amino-1-piperidinecarboxylate for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of Ethyl 4-amino-1-piperidinecarboxylate, a versatile building block in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40] The following protocols describe key derivatization reactions and their applications in the development of novel therapeutic agents, including kinase inhibitors and GPCR ligands.
Synthesis of Urea and Thiourea Derivatives for Anticancer Applications
The primary amino group of this compound serves as a nucleophile for the synthesis of urea and thiourea derivatives. These derivatives have shown significant potential as anticancer agents by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2][3][5][9][15][17][18][19]
Application Note:
Urea and thiourea derivatives of this compound are synthesized by reacting the parent compound with isocyanates or isothiocyanates, respectively. The resulting compounds can be screened for their cytotoxic activity against various cancer cell lines. Structure-activity relationship (SAR) studies can be conducted to optimize the anticancer potency.
Experimental Protocol: General Procedure for the Synthesis of Urea/Thiourea Derivatives
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate/Isothiocyanate: To the stirred solution, add the desired isocyanate or isothiocyanate (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data: Anticancer Activity of Analogous Urea/Thiourea Derivatives
The following table summarizes the in vitro anticancer activity of representative urea and thiourea derivatives of piperidine scaffolds against various cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 | [9] |
| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 | [9] |
| 4-aminopyrazolo[3,4-d]pyrimidine | 12c | UO-31 (Renal) | 0.87 | [18] |
| 4-aminopyrazolo[3,4-d]pyrimidine | 12j | Leukemia Panel | <10 | [18] |
| 4-piperazinylquinoline thiourea | 23 | MDA-MB231 (Breast) | 3.0 | [3] |
| 4-piperazinylquinoline thiourea | 23 | MDA-MB468 (Breast) | 4.6 | [3] |
| 4-piperazinylquinoline thiourea | 23 | MCF-7 (Breast) | 4.5 | [3] |
Note: The data presented is for structurally related piperidine derivatives and serves as a guide for the expected activity of this compound derivatives.
Signaling Pathway: PI3K/Akt/mTOR
Many anticancer agents exert their effect by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][5][7]
Caption: The PI3K/Akt/mTOR signaling cascade.
Reductive Amination for the Synthesis of GPCR Ligands
Reductive amination is a powerful method to introduce substituents at the primary amino group of this compound, leading to the formation of secondary amines. This reaction is particularly useful for synthesizing ligands targeting G-protein coupled receptors (GPCRs), such as dopamine D2 receptors.[21][23][26][28][30]
Application Note:
Derivatives of this compound synthesized via reductive amination can be evaluated for their binding affinity and functional activity at various GPCRs. This approach allows for the exploration of a wide chemical space to develop selective and potent receptor modulators for the treatment of neurological and psychiatric disorders.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize using spectroscopic methods.
Quantitative Data: Dopamine D2/D3 Receptor Affinity of Analogous Piperazine Derivatives
The following table shows the binding affinities of representative piperazine derivatives, which are structurally related to potential derivatives of this compound, for the dopamine D2 and D3 receptors.
| Compound | D2 Receptor pKi | D3 Receptor pKi | Reference |
| 7i | 7.14 | 8.42 | [23] |
Note: This data is for N-arylpiperazine derivatives and provides an indication of the potential for developing potent dopamine receptor ligands from this compound.
Signaling Pathway: Dopamine D2 Receptor
Dopamine D2 receptors are Gαi/o-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is a key target for antipsychotic drugs.[4][6][8][10][12]
Caption: The Dopamine D2 receptor signaling pathway.
N-Acylation for the Synthesis of Bioactive Amides
N-acylation of this compound with various acylating agents produces a diverse library of amide derivatives. These compounds can be screened for a wide range of biological activities, including antifungal and kinase inhibitory effects.
Application Note:
The synthesis of N-acyl derivatives allows for the introduction of various functional groups, which can significantly influence the biological activity of the resulting compounds. This strategy is widely used in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: N-Acylation with Acyl Chlorides
-
Dissolution: Dissolve this compound (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize using spectroscopic methods.
Quantitative Data: Antifungal Activity of Analogous 4-Aminopiperidine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for N-acylated 4-aminopiperidine derivatives against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2b | Candida spp. | 1-4 | [14] |
| 2b | Aspergillus spp. | 1-8 | [14] |
| 3b | Candida spp. | 1-4 | [14] |
| 3b | Aspergillus spp. | 1-8 | [14] |
Note: The data is for N-alkylated 4-aminopiperidine derivatives, providing a reference for the potential antifungal activity of N-acylated derivatives of this compound.
Experimental Workflow: Derivatization and Screening
Caption: General workflow for derivatization and screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. gctlc.org [gctlc.org]
- 17. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. organic-chemistry.org [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. soc.chim.it [soc.chim.it]
- 28. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. adooq.com [adooq.com]
- 34. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-1-piperidinecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-1-piperidinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the reductive amination of N-ethoxycarbonyl-4-piperidone. This can be achieved through a one-pot or a two-stage process using various reducing agents. Key methods include:
-
Two-Stage Reductive Amination with Titanium(IV) isopropoxide and Sodium Borohydride: This high-yield method involves the formation of an intermediate imine using ammonia and a Lewis acid catalyst, followed by reduction.
-
Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB): A milder, one-pot reaction that is often preferred for its operational simplicity.
-
Catalytic Hydrogenation: Another approach involves the catalytic reduction of an intermediate, though this is less commonly detailed in readily available literature for this specific transformation.
Q2: I am getting a low yield. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Imine Formation: The initial reaction between the ketone and the amine source (ammonia) is an equilibrium. Insufficient removal of water or a non-optimal pH can hinder the formation of the imine intermediate.
-
Side Reactions: The starting material, N-ethoxycarbonyl-4-piperidone, can undergo self-condensation or other side reactions under basic or acidic conditions.
-
Over-reduction: Stronger reducing agents might reduce the carbamate functionality, although this is less common with borohydride-based reagents.
-
Sub-optimal Reducing Agent Activity: The reducing agent may have degraded due to improper storage or handling, leading to incomplete reduction of the imine.
-
Product Loss During Work-up: The product has some water solubility, and significant amounts can be lost during aqueous extraction if the pH is not carefully controlled or if an insufficient number of extractions are performed.
Q3: What are the likely impurities in my final product?
A3: Common impurities can include:
-
Unreacted N-ethoxycarbonyl-4-piperidone: If the reaction does not go to completion.
-
4-Hydroxy-1-piperidinecarboxylate Intermediate: If the reduction of the ketone occurs before amination.
-
Dialkylated Byproducts: While less common with ammonia as the amine source, the formation of secondary amine byproducts is a possibility in reductive aminations.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification, or byproducts from the reducing agent (e.g., borate salts).
Q4: How can I purify this compound?
A4: Purification is typically achieved through:
-
Acid-Base Extraction: The basicity of the primary amine allows for separation from non-basic impurities. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.
-
Distillation: Vacuum distillation can be effective for purifying the final product, which is a liquid at room temperature.
-
Column Chromatography: Silica gel chromatography can be used, typically with a mobile phase consisting of a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate), often with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent the product from streaking on the column.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete imine formation. | - For the two-stage method, ensure anhydrous conditions for the imine formation step. The use of a dehydrating agent like molecular sieves can be beneficial.- For direct reductive amination, ensure the pH is weakly acidic (around 5-6) to facilitate imine formation. |
| Inactive reducing agent. | - Use a fresh bottle of the reducing agent. Sodium borohydride and its derivatives are sensitive to moisture.- For sodium borohydride, add it portion-wise to the reaction mixture at a low temperature (0-5 °C) to control the reaction rate and prevent overheating. | |
| Presence of Starting Material in Product | Incomplete reaction. | - Increase the reaction time.- Increase the stoichiometry of the reducing agent (e.g., from 1.5 to 2.0 equivalents).- For the two-stage method, ensure the imine formation step has gone to completion before adding the reducing agent. |
| Formation of a White Precipitate During Work-up | Precipitation of borate salts. | - During the aqueous work-up, ensure the pH is adjusted carefully. Adding the quenching agent (e.g., water or acid) slowly and with good stirring can help manage the precipitation.- Filter the solution before extraction to remove insoluble salts. |
| Difficulty in Separating Product from Byproducts | Similar polarities of product and impurities. | - Optimize the acid-base extraction procedure. Use a dilute acid (e.g., 1M HCl) for the initial extraction and a suitable base (e.g., NaOH or K2CO3) for basification.- For column chromatography, try a gradient elution to improve separation. Adding a small percentage of triethylamine to the eluent can improve the peak shape of the amine product. |
Experimental Protocols
Method 1: Two-Stage Reductive Amination (High Yield)
This method was reported to achieve a high yield of 93%.[1]
Stage 1: Imine Formation
-
To a solution of N-ethoxycarbonyl-4-piperidone (1 equivalent) in anhydrous ethanol, add titanium(IV) isopropoxide (1.2 equivalents).
-
Bubble anhydrous ammonia gas through the solution or use a solution of ammonia in ethanol at 25 °C.
-
Stir the reaction mixture for 6 hours at 25 °C under an inert atmosphere (e.g., nitrogen or argon).
Stage 2: Reduction
-
Cool the reaction mixture to 25 °C.
-
Add sodium tetrahydroborate (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction for 3 hours at 25 °C.
-
Work-up: Quench the reaction by the slow addition of water. Filter the mixture to remove titanium salts. Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation.
Method 2: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This method is a common one-pot procedure for reductive amination.
-
Dissolve N-ethoxycarbonyl-4-piperidone (1 equivalent) and ammonium acetate (or another ammonia source) in a suitable aprotic solvent (e.g., dichloromethane or dichloroethane).
-
Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by vacuum distillation or column chromatography.
Data Presentation
| Method | Starting Material | Reagents | Yield | Reference |
| Two-Stage Reductive Amination | N-ethoxycarbonyl-4-piperidone | 1. Titanium(IV) isopropoxide, Ammonia2. Sodium tetrahydroborate | 93% | [1] |
| Direct Reductive Amination | N-ethoxycarbonyl-4-piperidone | Sodium triacetoxyborohydride, Ammonia source | Varies | General Method |
Visualizations
Experimental Workflow: Two-Stage Reductive Amination
Caption: Workflow for the two-stage synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Purification of Ethyl 4-amino-1-piperidinecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-amino-1-piperidinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound, a basic compound, include:
-
Column Chromatography: Effective for removing both more and less polar impurities. Due to the basic nature of the amino group, it is advisable to use a solvent system containing a small amount of a base like triethylamine to prevent the compound from streaking on the silica gel column.
-
Recrystallization: Useful for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.
-
Distillation (under reduced pressure): This method is suitable for purifying the compound if it is a liquid or a low-melting solid and is thermally stable.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can originate from starting materials, by-products, or degradation. Common impurities may include:
-
Unreacted starting materials from the synthesis, such as N-Boc-4-piperidone or other piperidine precursors.
-
By-products from the specific synthetic route used.
-
Oxidation products, which may result in a yellowing of the material.
Q3: How should I store purified this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Some suppliers recommend storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][3]
Troubleshooting Guides
Column Chromatography
| Symptom | Possible Cause | Solution |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product is streaking or tailing on TLC and column | The basic amino group is interacting strongly with the acidic silica gel. | Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel. |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems. A combination of a non-polar solvent (e.g., hexane, heptane), a polar solvent (e.g., ethyl acetate, dichloromethane), and a base (triethylamine) is a good starting point. |
Recrystallization
| Symptom | Possible Cause | Solution |
| Product does not dissolve in the hot solvent | The chosen solvent is not a good solvent for the compound at high temperatures. | Try a more polar solvent or a solvent mixture. Common solvents for recrystallizing amino esters include ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate. |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the boiling point of the solvent is too high, or impurities are present. | Add a small amount of a "poor" solvent (an anti-solvent) in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the concentration is too low. | Try a less polar solvent or a solvent mixture. You can also try to concentrate the solution by evaporating some of the solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. |
| Low recovery of the purified product | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize the solubility of the product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system (e.g., Hexane/Ethyl Acetate/Triethylamine 90:10:0.1).
-
Gradient (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethyl acetate/hexane) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of Piperidine Derivatives
| Purification Method | Compound Type | Recommended Solvents/Eluents | Key Considerations |
| Column Chromatography | Basic Piperidine Derivatives | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | The addition of a base is crucial to prevent tailing on silica gel. |
| Recrystallization | Substituted Piperidines | Ethanol, Ethyl Acetate/Petroleum Ether | A mixed solvent system can be effective for inducing crystallization. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of Ethyl 4-amino-1-piperidinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-1-piperidinecarboxylate.
Troubleshooting Guide
Low product yield, the presence of impurities, and incomplete reactions are common challenges encountered during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Diagram of Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via reductive amination of N-Carbethoxy-4-piperidone?
The most common impurities arise from side reactions of the starting materials and intermediates. These include:
-
Ethyl 4-hydroxy-1-piperidinecarboxylate: Formed by the reduction of the ketone functional group of the starting material, N-Carbethoxy-4-piperidone, by the reducing agent (e.g., sodium borohydride).
-
N-substituted secondary amine (dimeric impurity): This impurity can form through the reaction of the final product, this compound, with the starting ketone, N-Carbethoxy-4-piperidone, followed by reduction.
-
Unreacted N-Carbethoxy-4-piperidone: Incomplete reaction can lead to the presence of the starting material in the final product.
Diagram of Impurity Formation Pathways
Caption: Potential pathways for the formation of common impurities during the synthesis of this compound.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| Ethyl 4-hydroxy-1-piperidinecarboxylate | C₈H₁₅NO₃ | 173.21 | Reduction of starting ketone. |
| N-substituted secondary amine | C₁₆H₂₈N₂O₄ | 328.41 | Reaction of product with starting material. |
| N-Carbethoxy-4-piperidone | C₈H₁₃NO₃ | 171.19 | Incomplete reaction. |
Q2: How can I minimize the formation of the hydroxy impurity?
The formation of Ethyl 4-hydroxy-1-piperidinecarboxylate can be minimized by controlling the reaction conditions and the choice of reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred over sodium borohydride as it is a milder reducing agent and is more selective for the reduction of the imine intermediate over the ketone.
-
Reaction Temperature: Maintaining a lower reaction temperature can help to reduce the rate of the ketone reduction.
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions. Optimizing the pH can increase the rate of the desired reaction relative to the side reaction.
Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic techniques is recommended for reaction monitoring and purity assessment.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the final product from the starting material and key impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. It can be used to confirm the presence of the expected impurities and to identify any unexpected byproducts.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Q4: I have a low yield of the desired product. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If the reaction is stalling, consider increasing the reaction time or temperature.
-
Suboptimal Reagent Stoichiometry: Ensure that the amine source (e.g., ammonia or ammonium salt) is used in sufficient excess to drive the equilibrium towards imine formation.
-
Inefficient Reduction: The choice and amount of reducing agent are critical. Ensure that a sufficient excess of the reducing agent is used.
-
Work-up and Purification Losses: Losses can occur during extraction, washing, and purification steps. Optimize the work-up procedure to minimize product loss. For example, ensure the pH is appropriately adjusted during aqueous extractions to maximize the recovery of the amine product in the organic phase.
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
N-Carbethoxy-4-piperidone
-
Ammonia (or Ammonium Acetate)
-
Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)
-
Sodium Borohydride (or Sodium Triacetoxyborohydride)
-
Ethanol (or Methanol)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Imine Formation:
-
Dissolve N-Carbethoxy-4-piperidone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of ammonia in ethanol (or ammonium acetate).
-
If using, add titanium(IV) isopropoxide dropwise at room temperature.
-
Stir the mixture at room temperature for several hours, monitoring the formation of the imine by TLC.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed (as monitored by TLC).
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
-
Diagram of Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
"Ethyl 4-amino-1-piperidinecarboxylate" reaction side products and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-1-piperidinecarboxylate. Here, you will find information to help you identify and mitigate common side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Acylation Reactions
Q1: I am observing a significant amount of a higher molecular weight byproduct in my acylation reaction with this compound. What could it be?
A1: A common side product in the acylation of primary amines is the formation of a di-acylated product. This occurs when the initially formed amide nitrogen undergoes a second acylation. This is more likely to happen if an excess of the acylating agent is used or if the reaction is run for an extended period at elevated temperatures.
Q2: How can I minimize the formation of the di-acylated side product?
A2: To mitigate di-acylation, consider the following strategies:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of this compound to your acylating agent.
-
Controlled Addition: Add the acylating agent slowly and in a controlled manner to the reaction mixture.
-
Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second acylation.
-
Choice of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction without competing in the acylation.
Q3: My acylation reaction is sluggish and not going to completion. What can I do?
A3: If your reaction is incomplete, you can try the following:
-
Solvent Choice: Ensure your reactants are fully dissolved. Polar aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are often good choices.
-
Activation of Carboxylic Acids: If you are using a carboxylic acid as the acylating agent, ensure you are using an appropriate activating agent (e.g., HOBt/EDC, HATU) to form the active ester in situ.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times might be necessary, but be mindful of potential side product formation.
Reductive Amination Reactions
Q4: I am performing a reductive amination with this compound and an aldehyde/ketone, but I am seeing a product with a higher molecular weight than my desired secondary amine.
A4: The most common side product in reductive amination with a primary amine is over-alkylation, resulting in the formation of a tertiary amine. This happens when the newly formed secondary amine reacts again with another molecule of the aldehyde/ketone and is subsequently reduced.
Q5: What are the best ways to prevent over-alkylation in my reductive amination reaction?
A5: To favor the formation of the desired secondary amine, you can implement these strategies:
-
Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of this compound relative to the carbonyl compound.
-
Choice of Reducing Agent: Use a mild and sterically hindered reducing agent like sodium triacetoxyborohydride (STAB). STAB is generally selective for the reduction of the iminium ion over the carbonyl starting material and is less likely to reduce the intermediate imine of the secondary amine.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without passivating the amine.
Q6: My reductive amination is giving a low yield. What are the possible causes and solutions?
A6: Low yields can stem from several factors:
-
Inefficient Imine Formation: The initial formation of the imine is crucial. Ensure you are using appropriate conditions, which may include the use of a dehydrating agent like magnesium sulfate or molecular sieves.
-
Decomposition of Starting Materials: Some aldehydes or ketones can be unstable under the reaction conditions. Ensure the quality of your starting materials.
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical. While sodium borohydride can be used, it is more reactive and less selective than STAB, potentially leading to the reduction of the starting carbonyl compound.
General Issues
Q7: Could the ethyl carbamate group at the 1-position of the piperidine ring be causing side reactions?
A7: The ethyl carbamate is generally stable under the neutral or mildly acidic conditions used for many acylation and reductive amination reactions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. If your reaction conditions are harsh, you may observe the formation of 4-aminopiperidine.
Data Presentation
Table 1: Troubleshooting Guide for Acylation Reactions
| Issue | Potential Cause | Mitigation Strategy |
| Low Yield | Incomplete reaction | Use an activating agent for carboxylic acids; increase reaction time with monitoring. |
| Poor solubility | Select a more appropriate solvent (e.g., DCM, DMF). | |
| Di-acylation Side Product | Excess acylating agent | Use a 1:1 stoichiometry of reactants. |
| High reaction temperature | Perform the reaction at a lower temperature (0 °C to RT). | |
| Prolonged reaction time | Monitor the reaction and stop it upon completion of the desired product formation. |
Table 2: Troubleshooting Guide for Reductive Amination Reactions
| Issue | Potential Cause | Mitigation Strategy |
| Low Yield | Inefficient imine formation | Add a dehydrating agent (e.g., MgSO₄); maintain slightly acidic pH. |
| Reduction of starting carbonyl | Use a milder reducing agent like sodium triacetoxyborohydride (STAB). | |
| Over-alkylation Side Product | Re-reaction of the secondary amine product | Use an excess of this compound; use STAB as the reducing agent. |
| High reaction temperature | Conduct the reaction at room temperature or below. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acylating agent (e.g., an acid chloride, 1.0 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination using this compound
-
To a solution of this compound (1.2 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (catalytic amount, to achieve a pH of ~5-6).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Acylation reaction pathway and potential di-acylation side product formation.
Caption: Reductive amination pathway showing the desired product and the over-alkylation side product.
Caption: A troubleshooting workflow for common issues in reactions with this compound.
Optimizing reaction conditions for "Ethyl 4-amino-1-piperidinecarboxylate"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Ethyl 4-amino-1-piperidinecarboxylate. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of N-ethoxycarbonyl-4-piperidone. This one-pot reaction involves the formation of an imine intermediate from the piperidone and an amine source (commonly ammonia), which is then reduced in situ to the desired primary amine.[1]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Inefficient imine formation: The equilibrium between the ketone and the imine might not favor the imine. This can be influenced by pH and the presence of water.[2][3]
-
Suboptimal reducing agent: The chosen reducing agent may not be effective enough or may be decomposing.[4][5]
-
Side reactions: The formation of byproducts, such as the dialkylated piperidine or the reduction of the starting ketone to an alcohol, can reduce the yield of the desired product.[6][7]
-
Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress is crucial.
-
Product loss during workup: The purification process, if not optimized, can lead to significant loss of the final product.
Q3: How can I monitor the progress of the reductive amination reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, you can spot the starting material (N-ethoxycarbonyl-4-piperidone) and the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., chloroform/methanol mixtures).[8] The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Staining with a suitable agent like potassium permanganate or ninhydrin can help visualize the spots.[8] Proton NMR can also be used to monitor the disappearance of the ketone signal and the appearance of new signals corresponding to the amine product.
Q4: What are the common impurities I might encounter, and how can I remove them?
A4: Common impurities include unreacted starting material (N-ethoxycarbonyl-4-piperidone), the intermediate imine, and the corresponding alcohol from the reduction of the ketone. Purification is typically achieved through flash column chromatography on silica gel.[9] An acid-base extraction during the workup can also help remove non-basic impurities.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective imine formation due to unfavorable pH. | Adjust the pH of the reaction mixture to be weakly acidic (pH 5-6) by adding a small amount of acetic acid to catalyze imine formation.[2] |
| Presence of excess water hindering imine formation. | Use anhydrous solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[7] | |
| Deactivated or insufficient reducing agent. | Use a fresh batch of the reducing agent. Ensure the stoichiometry is correct, typically using a slight excess of the reducing agent. | |
| Formation of Side Products (e.g., Alcohol of the starting ketone) | The reducing agent is too reactive and reduces the ketone faster than the imine. | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to selectively reduce imines in the presence of ketones.[3][5][10] |
| Formation of Dialkylation Product (Tertiary Amine) | The newly formed primary amine reacts with another molecule of the ketone. | This is less common with ammonia as the amine source but can occur. To minimize this, ensure a sufficient excess of the ammonia source is used. A two-step process where the imine is formed first, followed by the addition of the reducing agent, can also help.[7] |
| Difficulty in Isolating the Product | The product is soluble in the aqueous phase during workup. | Ensure the aqueous phase is made sufficiently basic (pH > 10) before extraction with an organic solvent to deprotonate the amine and increase its solubility in the organic layer. Multiple extractions may be necessary. |
| Formation of an emulsion during extraction. | Addition of brine (saturated NaCl solution) can help break up emulsions. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Cost-effective, potent.[5] | Can reduce the starting ketone, often requires a two-step process.[2][5][10] | Methanol, Ethanol |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over ketones, allows for one-pot reactions.[2][5] | Highly toxic, generates cyanide waste.[5] | Methanol |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, highly selective for a wide range of substrates, less toxic than NaBH₃CN.[3][4][5] | Water-sensitive, not compatible with protic solvents like methanol.[10] | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from general procedures for reductive amination of N-protected piperidones.[9]
-
Reaction Setup: To a solution of N-ethoxycarbonyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE), add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is a general method that can be adapted for this synthesis.[5]
-
Imine Formation: Dissolve N-ethoxycarbonyl-4-piperidone (1.0 eq) and an ammonia source (e.g., ammonium chloride, 1.2 eq) in a suitable solvent like methanol. Adjust the pH to 5-6 with a mild acid if necessary. Stir at room temperature for several hours or until imine formation is complete as monitored by TLC or NMR.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Simplified reaction pathway for reductive amination.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
"Ethyl 4-amino-1-piperidinecarboxylate" stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues and potential degradation products of Ethyl 4-amino-1-piperidinecarboxylate. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is sensitive to air and moisture. The primary stability concerns are hydrolysis of the ethyl ester functional group and oxidation of the secondary amine within the piperidine ring. It is also known to readily absorb carbon dioxide from the atmosphere, which can affect its purity and reactivity.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1][2] Keep it away from heat, sparks, and open flames.
Q3: What are the known or likely degradation products?
A3: While specific degradation studies on this compound are not extensively published, based on its structure, the following degradation products are likely:
-
Hydrolysis Product: 4-Amino-1-piperidinecarboxylic acid, formed by the cleavage of the ethyl ester.
-
Oxidative Products: Oxidation can lead to the formation of various byproducts, including N-oxides and ring-opened products. For similar 4-aminopiperidine structures, metabolic pathways have shown ring α-oxidation to lactams and N-dealkylation.
-
Reaction with CO2: Reaction with atmospheric carbon dioxide can lead to the formation of a carbamate salt.
Q4: How can I detect degradation in my sample?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Changes in the physical appearance of the substance (e.g., color change from colorless to yellow) or the presence of unexpected peaks in your analytical chromatogram are indicators of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound due to improper storage or handling. | Ensure the compound is stored under an inert atmosphere and handled quickly to minimize exposure to air and moisture. Consider using a fresh bottle of the reagent. |
| Appearance of new, unidentified peaks in HPLC analysis over time. | The sample is degrading. | Analyze the sample by LC-MS to identify the molecular weights of the new peaks and compare them to potential degradation products. Implement stricter storage conditions. |
| The compound has a yellowish tint. | This may indicate oxidation or other forms of degradation. | While a slight tint may not always affect reactivity for some applications, for sensitive reactions, it is advisable to use a fresh, colorless sample. |
| Poor peak shape or retention time shifts in reverse-phase HPLC. | The free amino group can interact with residual silanols on the HPLC column. | Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase. Alternatively, derivatization of the amine can improve peak shape. |
Stability Data Summary
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Hydrolysis | pH | Unstable at acidic and basic pH. More stable at neutral pH. | 4-Amino-1-piperidinecarboxylic acid, Ethanol |
| Oxidation | Exposure to Air | Susceptible to oxidation over time. | N-oxides, ring-opened products, colored impurities |
| Thermal | Temperature | Generally stable at room temperature. Degradation may accelerate at elevated temperatures. | Decomposition to nitrogen oxides, carbon monoxide, and carbon dioxide upon combustion.[1][2] |
| Photostability | Light Exposure | Stability under light has not been extensively studied, but as with many organic compounds, protection from light is recommended for long-term storage. | Unknown |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol provides a general method for the analysis of this compound and its potential non-volatile degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the HPLC method described above and by LC-MS to identify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Handling Air-Sensitive Ethyl 4-amino-1-piperidinecarboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling air-sensitive reactions involving Ethyl 4-amino-1-piperidinecarboxylate. This resource includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound is a piperidine derivative containing a primary amine and an ethyl carbamate. The primary amine functionality makes the compound susceptible to oxidation and degradation upon exposure to air, which can lead to the formation of impurities and a decrease in reagent quality. Therefore, it is classified as an air-sensitive compound.
Q2: How should this compound be properly stored?
To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] It is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
Q3: What are the main incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What are the typical physical properties of this compound?
The known physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol [2][3][4] |
| Appearance | Liquid[2] |
| Density | 1.004 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.483[2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[5] |
Troubleshooting Guides for Common Reactions
This section provides troubleshooting for common issues encountered during N-acylation, N-alkylation, and reductive amination reactions with this compound.
N-Acylation Reactions
Q5: My N-acylation reaction is showing low conversion. What are the possible causes and solutions?
Low conversion in N-acylation can be due to several factors:
-
Insufficiently reactive acylating agent: Consider using a more reactive agent, such as an acyl chloride instead of an anhydride.
-
Inadequate base: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the acid byproduct. If the starting material is a salt, an additional equivalent of base is needed.
-
Reaction temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction closely to avoid degradation.
Q6: I am observing multiple spots on my TLC, indicating side products in my N-acylation reaction. How can I minimize these?
Side product formation can be minimized by:
-
Controlling stoichiometry: Avoid using a large excess of the acylating agent.
-
Slow addition: Add the acylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.
-
Use of a catalyst: For sterically hindered substrates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can improve the reaction rate and selectivity.
N-Alkylation Reactions
Q7: My N-alkylation reaction is resulting in a significant amount of over-alkylation (quaternary ammonium salt formation). How can I prevent this?
Over-alkylation is a common issue. To favor mono-alkylation:
-
Control stoichiometry: Use a slight excess of the amine relative to the alkylating agent.
-
Slow addition of alkylating agent: Use a syringe pump for slow, controlled addition of the alkylating agent.
-
Lower reaction temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce over-alkylation.
Q8: The N-alkylation reaction is not going to completion. What should I do?
Incomplete reactions can be addressed by:
-
Increasing temperature: If the reaction is slow, gently heating the mixture can drive it to completion.
-
Choice of solvent: Ensure a suitable solvent is used that dissolves all reactants. Anhydrous polar aprotic solvents like acetonitrile or DMF are often good choices.
-
Using a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
Reductive Amination Reactions
Q9: My reductive amination reaction has a low yield. What are the likely causes?
Low yields in reductive amination can stem from:
-
Inefficient imine/enamine formation: The initial condensation between the amine and the carbonyl compound may be slow. Adding a catalytic amount of acid (e.g., acetic acid) can accelerate this step.
-
Incorrect reducing agent: Use a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion in the presence of the carbonyl starting material.
-
pH of the reaction: The pH should be mildly acidic (around 5-6) to facilitate iminium ion formation without deactivating the amine.
Q10: How can I purify the product from a reaction involving this compound?
Standard work-up procedures often involve:
-
Quenching the reaction with water or an aqueous solution.
-
Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine to remove water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure.
Further purification is typically achieved by silica gel column chromatography. For basic piperidine products, it is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloromethane, methanol), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.
-
Continue stirring at room temperature overnight, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for reactions involving air-sensitive this compound.
Caption: A logical troubleshooting guide for addressing low yield in reactions with this compound.
References
- 1. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethyl 4-Amino-1-Piperidinecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 4-amino-1-piperidinecarboxylate, a key intermediate in pharmaceutical development. This resource aims to address common challenges encountered during laboratory-scale and pilot-plant production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the common reductive amination route from N-ethoxycarbonyl-4-piperidone.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inefficient Iminium Ion Formation: The initial reaction between the piperidone and the amine source (e.g., ammonia or an ammonium salt) to form the iminium ion intermediate is a critical equilibrium step.[1][2] | - pH Optimization: Ensure the reaction medium is weakly acidic (pH 4-6) to facilitate imine formation. An overly acidic environment will protonate the amine, rendering it non-nucleophilic, while a basic medium will not sufficiently activate the carbonyl group.[1][2] - Use of a Lewis Acid: Consider the addition of a Lewis acid, such as titanium(IV) isopropoxide, to activate the carbonyl group and drive the iminium ion formation. |
| Inactive Reducing Agent: The hydride source (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling. | - Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. - Select an Appropriate Reducing Agent: Sodium cyanoborohydride is often preferred as it is more selective for the iminium ion over the ketone starting material.[3][4] | |
| Presence of Unreacted Starting Material | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or inadequate mixing. | - Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. - Optimize Reaction Conditions: Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring, especially in larger-scale reactions. |
| Premature Reduction: The reducing agent may be reacting with the starting ketone before the iminium ion has had a chance to form. | - Staged Addition: Add the reducing agent portion-wise or after allowing a pre-reaction time for the imine to form. - Use a Milder Reducing Agent: As mentioned, sodium cyanoborohydride is less likely to reduce the starting ketone compared to sodium borohydride.[3][4] | |
| Formation of a White Precipitate During Reaction | Insoluble Intermediates or Byproducts: The formation of insoluble salts or intermediates can hinder the reaction progress. | - Solvent Selection: Ensure the chosen solvent can solubilize all reactants and intermediates. A co-solvent system may be necessary. - Temperature Control: In some cases, a slight increase in temperature can improve solubility. |
| Difficult Purification | Presence of Polar Impurities: The crude product may contain unreacted reagents, salts, or polar byproducts that are difficult to separate. | - Aqueous Work-up: Perform an aqueous work-up to remove water-soluble impurities. Adjusting the pH of the aqueous layer can help in separating acidic or basic impurities. - Chromatography: Column chromatography on silica gel is an effective method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. |
| Product is an Oil and Difficult to Handle: The final product is often a liquid or a low-melting solid, which can be challenging to isolate and handle.[1][5] | - Distillation: Vacuum distillation can be an effective method for purifying the final product on a larger scale. - Salt Formation: Conversion of the amine to a stable salt (e.g., hydrochloride) can facilitate isolation and handling as a solid, which can then be converted back to the free base if required. | |
| Formation of Side Products | Over-alkylation: The newly formed primary amine can potentially react with another molecule of the starting piperidone to form a secondary amine byproduct. | - Control Stoichiometry: Use a molar excess of the ammonia source to favor the formation of the primary amine. - Slow Addition: Add the piperidone starting material slowly to a solution containing the ammonia source and the reducing agent. |
| Hydrolysis of the Ester: The ethyl ester group may be susceptible to hydrolysis under acidic or basic conditions, especially during work-up. | - Neutral or Mildly Acidic Work-up: Avoid strongly acidic or basic conditions during the work-up procedure. - Temperature Control: Perform the work-up at a low temperature to minimize hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most widely used method is the reductive amination of N-ethoxycarbonyl-4-piperidone (also known as ethyl 4-oxo-1-piperidinecarboxylate).[6] This one-pot reaction typically involves treating the piperidone with a source of ammonia (such as ammonia gas, ammonium acetate, or ammonium chloride) in the presence of a reducing agent like sodium cyanoborohydride or sodium borohydride.[1][3][4]
Q2: What are the critical parameters to control during the reductive amination step?
A2: The critical parameters include:
-
pH: Maintaining a slightly acidic pH (4-6) is crucial for efficient iminium ion formation.[1][2]
-
Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required in some cases to drive the reaction to completion.
-
Choice of Reducing Agent: The selectivity of the reducing agent is important to avoid reduction of the starting ketone. Sodium cyanoborohydride is a common choice due to its selectivity for the iminium ion.[3][4]
-
Solvent: Anhydrous alcoholic solvents like methanol or ethanol are commonly used.
Q3: What are the potential impurities I should look for in my final product?
A3: Potential impurities include:
-
Unreacted N-ethoxycarbonyl-4-piperidone.
-
The corresponding alcohol, ethyl 4-hydroxy-1-piperidinecarboxylate, formed from the reduction of the starting ketone.
-
A secondary amine byproduct, bis(1-(ethoxycarbonyl)piperidin-4-yl)amine, formed from the reaction of the product with another molecule of the starting material.
-
Hydrolyzed product, 4-amino-1-piperidinecarboxylic acid.
Q4: What are the recommended purification methods for large-scale synthesis?
A4: For larger quantities, vacuum distillation is often the preferred method of purification.[1] If the product is to be stored for an extended period, conversion to a stable crystalline salt, such as the hydrochloride salt, can be advantageous for handling and stability. The free base can then be regenerated as needed.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions should be taken:
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.[4]
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
-
The product, this compound, is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Starting Material | Amine Source | Reducing Agent | Lewis Acid/Additive | Solvent | Reaction Time | Yield (%) | Reference |
| N-ethoxycarbonyl-4-piperidone | Ammonia | Sodium borohydride | Titanium(IV) isopropoxide | Ethanol | 9 hours | 93% | [6] |
| 4-oxo-piperidine-1-carboxylic acid ethyl ester | NH₄Cl, Et₃N | NaBH₄ | Ti(O-i-Pr)₄ | Ethanol | 18 hours | 87% | [1] |
Experimental Protocols
Detailed Methodology for Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride [6]
This protocol describes a high-yield synthesis of this compound.
Materials:
-
N-ethoxycarbonyl-4-piperidone
-
Titanium(IV) isopropoxide
-
Ammonia (solution in ethanol)
-
Sodium borohydride
-
Anhydrous Ethanol
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a stirred solution of N-ethoxycarbonyl-4-piperidone in anhydrous ethanol at room temperature, add titanium(IV) isopropoxide.
-
After a short period of stirring, add a solution of ammonia in ethanol to the mixture.
-
Stir the resulting mixture at room temperature for 6 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the careful addition of water.
-
Filter the resulting suspension to remove the titanium dioxide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
- 1. CAS No.58859-46-4,this compound Suppliers,MSDS download [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. CAS 58859-46-4: this compound [cymitquimica.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Crystallization of Ethyl 4-amino-1-piperidinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Ethyl 4-amino-1-piperidinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound that are relevant for crystallization?
A1: this compound is typically a white to off-white solid or a clear, colorless oil.[1][2] Its appearance as an oil at room temperature is a critical factor to consider, as it can lead to challenges such as "oiling out" during crystallization.[1] It is also described as being air-sensitive, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
Q2: What are some suitable starting solvents for the crystallization of this compound?
A2: While specific quantitative solubility data is limited, qualitative information suggests that this compound is soluble in polar solvents.[3] It is slightly soluble in chloroform, DMSO, and methanol and has a high solubility in water (>500 g/L at 20 °C).[3][4] For recrystallization, ethers have been mentioned in the context of purifying products from reactions involving this compound.[5] A mixture of isopropanol and water has also been noted as a suitable recrystallization solvent for a related piperidine derivative.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially for compounds that can be oils at room temperature. Here are several strategies to address this:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling often promotes oil formation.
-
Use a more dilute solution: The oiling out may be due to a supersaturated solution. Try adding a small amount of additional hot solvent to dissolve the oil and then allow it to cool slowly.
-
Employ a solvent/anti-solvent system: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is sparingly soluble until turbidity is observed. Gentle warming to redissolve the oil followed by slow cooling can promote crystal formation.
-
Seed the solution: If you have a small amount of solid crystalline material, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q4: What are the likely impurities I might encounter, and how can I remove them?
A4: Impurities often originate from the synthetic route. Common impurities can include unreacted starting materials and by-products of side reactions. Purification can be challenging if these impurities have similar solubility profiles to the desired product. If a single recrystallization does not yield a product of sufficient purity, a second recrystallization using a different solvent system may be effective. Alternatively, other purification techniques like column chromatography may be necessary.
Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound "oils out" | The melting point of the compound is lower than the crystallization temperature. The solution is too concentrated or cooled too quickly. | - Lower the crystallization temperature. - Use a more dilute solution. - Decrease the cooling rate. - Consider a different solvent or a solvent/anti-solvent system. - Use a seed crystal. |
| No crystal formation | The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating some of the solvent. - Add an anti-solvent to decrease the solubility. - Cool the solution to a lower temperature. - Introduce a seed crystal or scratch the inner surface of the flask. |
| Formation of amorphous solid | Rapid precipitation from a highly supersaturated solution. | - Reduce the rate of supersaturation by slowing down the cooling or the addition of an anti-solvent. - Try a different solvent that provides a wider metastable zone. |
| Poor recovery/low yield | Too much solvent was used. The compound has significant solubility in the mother liquor even at low temperatures. Incomplete precipitation. | - Reduce the amount of solvent used for dissolution to the minimum required. - Ensure the crystallization mixture is sufficiently cooled to minimize solubility. - Consider using a different solvent in which the compound is less soluble at low temperatures. |
| Crystals are discolored or contain visible impurities | Impurities are co-crystallizing with the product. Incomplete washing of the filtered crystals. | - Perform a second recrystallization, possibly with a different solvent system. - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove residual mother liquor. - Consider a pre-purification step like activated carbon treatment to remove colored impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a fundamental technique for purifying solid compounds.
1. Solvent Selection:
-
Place a small amount of the crude this compound (e.g., 20-30 mg) in a test tube.
-
Add a potential solvent (e.g., isopropanol, acetonitrile, or an ether like diethyl ether or THF) dropwise at room temperature to assess solubility.
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Heat the test tube. If the compound dissolves, allow it to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
2. Recrystallization Procedure:
-
Place the crude compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the compound completely. Using the minimum volume is crucial for a good recovery yield.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the purified crystals, preferably under vacuum, to remove residual solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when a suitable single solvent cannot be identified.
1. Solvent System Selection:
-
Identify a "good" solvent in which this compound is highly soluble.
-
Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.
2. Recrystallization Procedure:
-
Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).
-
If necessary, gently warm the solution to redissolve any precipitate or oil that has formed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of a solvent mixture rich in the anti-solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | >500 g/L (at 20 °C) | [4] |
| Chloroform | Slightly soluble | [3] |
| DMSO | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: General experimental workflows for recrystallization.
References
- 1. US7449581B2 - 6-Substituted pyrido-pyrimidines - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0445862A2 - N-(4-piperidinyl)(dihydrobenzofuran or dihydro-2H-benzopyran)carboxamide derivatives - Google Patents [patents.google.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Ethyl 4-anilinopiperidine-1-carboxylate | 116512-92-6 | Benchchem [benchchem.com]
"Ethyl 4-amino-1-piperidinecarboxylate" storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Ethyl 4-amino-1-piperidinecarboxylate. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Storage Conditions
To ensure the stability of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[1] | To minimize degradation and maintain chemical stability. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[1] | The compound is air-sensitive and storing it under an inert atmosphere prevents oxidation and reaction with atmospheric moisture.[2] |
| Light | Store in a cool, shaded area[3] | To prevent light-induced degradation. |
| Container | Tightly closed container[3] | To prevent contamination and exposure to air and moisture. |
Handling Precautions
When working with this compound, the following handling precautions should be observed to minimize exposure and ensure safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[2][3]
-
Ignition Sources: Keep away from heat, sparks, and open flames as it is a combustible liquid.[2]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Chemical Stability and Incompatibilities
This compound is stable under recommended storage conditions.[3] However, it is incompatible with certain classes of chemicals that can lead to hazardous reactions or degradation of the compound.
Incompatible Materials:
Exposure to these substances can lead to decomposition, producing hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Troubleshooting Guide & FAQs
This section addresses common problems that may arise during the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I suspect an issue with the quality of this compound. What should I do?
A1: First, ensure that the compound has been stored correctly (see storage conditions above). Improper storage can lead to degradation. If you suspect degradation, you can re-purify the material by distillation or column chromatography. It is also advisable to check the purity of your starting material by an appropriate analytical method like NMR or GC-MS before use.
Q2: I am observing an unexpected side product in my acylation reaction with this compound. What could be the cause?
A2: A common side product in the acylation of primary amines is the formation of a di-acylated product, although this is less common with the secondary amine in the piperidine ring. To minimize this, use a controlled stoichiometry of your acylating agent (e.g., 1.05-1.1 equivalents). Another possibility is the reaction of the acylating agent with trace amounts of water in your solvent or on your glassware; ensure all materials are anhydrous.
Q3: I am having trouble dissolving this compound in my reaction solvent. What are some suitable solvents?
A3: this compound is a polar molecule and is soluble in polar solvents.[3] For reactions, it is slightly soluble in chloroform, DMSO, and methanol.[1] Depending on your reaction conditions, you may also consider other polar aprotic solvents like acetonitrile or THF. Gentle warming may aid dissolution, but be mindful of the compound's stability at elevated temperatures.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. You can visualize the spots using a UV lamp (if your product is UV active) or by staining with a suitable agent such as potassium permanganate or ninhydrin (which will stain the primary amine of the starting material). LC-MS is another powerful technique to monitor the reaction and identify products and byproducts.
Experimental Protocols
While specific experimental protocols will vary greatly depending on the desired product, a general procedure for a common reaction, N-acylation, is provided below.
General Protocol for N-Acylation
This protocol describes a general method for the acylation of the primary amino group of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common experimental issues encountered when using this compound.
References
Validation & Comparative
A Comparative Guide to Piperidine Scaffolds in Synthesis: Ethyl 4-amino-1-piperidinecarboxylate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive compounds. The selection of a piperidine building block can significantly impact the efficiency and outcome of a synthetic route. This guide provides a comparative analysis of Ethyl 4-amino-1-piperidinecarboxylate against other commonly used piperidine derivatives, with a focus on their application in the palladium-catalyzed Buchwald-Hartwig amination, a key C-N bond-forming reaction.
At a Glance: Performance in Buchwald-Hartwig Amination
The choice of the N-protecting group on the piperidine ring can influence reactivity, solubility, and ease of deprotection. Here, we present a representative comparison of this compound with its tert-butoxycarbonyl (Boc) protected counterpart in a typical Buchwald-Hartwig amination reaction with an aryl halide.
Table 1: Representative Comparison of N-Protected 4-Aminopiperidines in Buchwald-Hartwig Amination
| Parameter | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate |
| Starting Material | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate |
| Aryl Halide | 4-Chlorotoluene | 4-Chlorotoluene |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | XPhos | XPhos |
| Base | NaOtBu | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 85-95% | 88-98% |
| Deprotection | Saponification (e.g., LiOH, NaOH) | Acidolysis (e.g., TFA, HCl) |
Note: The data presented is based on typical yields and conditions reported in the literature for similar substrates and may not represent a direct head-to-head comparison from a single study.
The Synthetic Workflow: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. The general workflow involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.
General workflow for the Buchwald-Hartwig amination.
Experimental Protocols
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with a protected 4-aminopiperidine derivative.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Protected 4-aminopiperidine (e.g., this compound or tert-butyl 4-aminopiperidine-1-carboxylate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (5 mL per 1 mmol of aryl halide)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and the N-protected 4-aminopiperidine.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-aminopiperidine derivative.
Logical Relationships in Piperidine Synthesis
The synthesis of functionalized piperidines often involves a series of strategic steps, including protection, functionalization, and deprotection. The choice of protecting group is critical as it dictates the subsequent reaction conditions.
Logical flow for the synthesis of N-Aryl-4-aminopiperidines.
Troubleshooting Common Issues in Buchwald-Hartwig Amination
Despite its robustness, the Buchwald-Hartwig amination can sometimes present challenges. The following decision tree outlines common issues and potential solutions.
A decision tree for troubleshooting the Buchwald-Hartwig amination.
Conclusion
Both this compound and tert-butyl 4-aminopiperidine-1-carboxylate are excellent building blocks for the synthesis of N-aryl piperidines via the Buchwald-Hartwig amination. The choice between them often comes down to the desired deprotection strategy and the overall synthetic plan. The ethyl carbamate offers stability to acidic conditions, while the Boc group is readily cleaved under mild acid, providing orthogonal protection schemes crucial for the synthesis of complex molecules. Careful consideration of the reaction conditions, including the choice of catalyst, ligand, and base, is paramount for achieving high yields and purity in these transformations.
A Comparative Analysis of Ethyl 4-amino-1-piperidinecarboxylate Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and versatile building block in medicinal chemistry, forming the core of numerous approved drugs. Ethyl 4-amino-1-piperidinecarboxylate, a key derivative, serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds. This guide provides a comparative analysis of various analogs of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data.
Introduction to this compound and its Analogs
This compound is an organic compound featuring a piperidine ring substituted with an amino group at the 4-position and an ethyl carboxylate group at the 1-position.[1][2][3] This structure provides multiple points for chemical modification, making it an ideal template for generating libraries of analogs with diverse pharmacological properties. These analogs have been investigated for a wide array of therapeutic applications, including as MCHr1 antagonists, milrinone analogs, antifungal agents, and σ1 receptor ligands.[1][4][5] The exploration of these analogs allows researchers to probe the specific interactions between the piperidine core and biological targets, leading to the optimization of potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for Piperidine Analogs
The synthesis of this compound analogs and related 4-aminopiperidine derivatives typically involves a few key synthetic transformations. A common and efficient method is the reductive amination of an N-substituted 4-piperidone derivative.
General Experimental Protocol: Reductive Amination
A library of 4-aminopiperidine analogs can be synthesized starting from the corresponding N-substituted 4-piperidone. The general procedure involves the reaction of the piperidone with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride.[4][5]
Materials:
-
N-substituted 4-piperidone (e.g., 1-Boc-4-piperidone, 1-benzyl-4-piperidone)
-
Desired amine (e.g., n-dodecylamine, 2-(pyrrolidin-1-yl)ethylamine)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-substituted 4-piperidone (1.0 eq) and the amine (1.5 eq) in the chosen solvent.
-
Stir the mixture at room temperature for a designated period (e.g., 30 minutes).
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 2.0 eq) portion-wise to the mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aminopiperidine analog.[4]
This versatile method allows for the introduction of a wide variety of substituents at both the 1-position of the piperidine ring and the 4-amino group, enabling the generation of a diverse library of compounds for biological screening.
Comparative Biological Activity of 4-Aminopiperidine Analogs
The biological activity of 4-aminopiperidine analogs is highly dependent on the nature of the substituents at the 1 and 4 positions. The following data, summarized from a study on antifungal agents, illustrates the impact of these modifications on the minimum inhibitory concentration (MIC) against various fungal strains.
Antifungal Activity
A series of 4-aminopiperidine derivatives were synthesized and evaluated for their antifungal activity. The results highlight key structure-activity relationships.[4]
Table 1: Antifungal Activity (MIC in µg/mL) of Selected 4-Aminopiperidine Analogs [4]
| Compound | R1 Substituent (at N-1) | R2 Substituent (at N-4) | Y. lipolytica | C. albicans | A. fumigatus |
| 2a | Benzyl | 4-tert-Butylbenzyl | >128 | >128 | >128 |
| 2b | Benzyl | n-Dodecyl | 0.5 | 1-2 | 2-4 |
| 3b | Phenylethyl | n-Dodecyl | 0.25 | 0.5-1 | 1-2 |
| 4b | tert-Butoxycarbonyl (Boc) | n-Dodecyl | 4 | >128 | >128 |
| Amorolfine | - | - | 0.25 | 0.25-0.5 | 8-16 |
| Voriconazole | - | - | 0.06 | 0.03-0.06 | 0.25-0.5 |
Structure-Activity Relationship (SAR) Insights: [4]
-
Effect of N-1 Substituent: A benzyl or phenylethyl group at the piperidine nitrogen (compounds 2b and 3b ) combined with a long alkyl chain at the 4-amino group leads to significant antifungal activity. The tert-butoxycarbonyl (Boc) group (compound 4b ) is detrimental to activity against the tested strains.
-
Effect of N-4 Substituent: The length of the alkyl chain at the 4-amino group is critical. An n-dodecyl (C12) residue (compounds 2b and 3b ) was found to be optimal for potent antifungal activity. Shorter, branched, or cyclic alkyl groups at this position resulted in reduced activity. A bulky aromatic substituent like 4-tert-butylbenzyl (compound 2a ) also led to a loss of activity.
Signaling Pathway and Experimental Workflow Visualization
To better understand the experimental processes and the biological context, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of 4-aminopiperidine analogs.
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of antifungal 4-aminopiperidine analogs.
Conclusion
The comparative analysis of this compound analogs reveals the profound impact of structural modifications on their biological activity. The 4-aminopiperidine scaffold has proven to be a highly fruitful template for the development of potent antifungal agents. The key to this activity lies in the strategic placement of specific substituents at the N-1 and N-4 positions of the piperidine ring. The detailed experimental protocols and structure-activity relationships presented here offer a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this privileged heterocyclic core. Further exploration of this chemical space is warranted to develop new drug candidates with improved efficacy and safety profiles.
References
- 1. 4-氨基-1-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester | C17H25N3O3 | CID 53416368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Purity Analysis: A Comparative Guide to HPLC and GC for Ethyl 4-amino-1-piperidinecarboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of "Ethyl 4-amino-1-piperidinecarboxylate" purity, a key building block in pharmaceutical synthesis.
This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes workflow diagrams to assist in selecting the most appropriate analytical technique for your laboratory's needs.
At a Glance: HPLC vs. GC for this compound
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility of potential impurities, the need for derivatization, and the desired sensitivity. While both techniques are viable, they offer distinct advantages and disadvantages for this specific analyte.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, a reverse-phase HPLC method can be employed, offering excellent resolution and sensitivity without the need for derivatization.
Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds.[2] Since this compound is a liquid with a relatively low molecular weight, GC is a suitable and often faster method for purity assessment. In fact, some commercial suppliers specify the use of GC for assaying this compound's purity.
Comparative Data Summary
The following tables summarize key performance parameters for representative HPLC and GC methods for the analysis of this compound. Please note that the validation data is representative for analogous compounds due to the limited availability of complete validation studies for this specific molecule.
Table 1: HPLC Method Parameters
| Parameter | HPLC with UV Detection |
| Column | C18 (e.g., Newcrom R1), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
Table 2: GC Method Parameters
| Parameter | GC with FID/MS Detection |
| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID/MS Transfer Line) |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Injection Volume | 1 µL (split injection) |
| Run Time | ~17 minutes |
Table 3: Representative Method Validation Data
| Parameter | HPLC | GC |
| Linearity (R²) | >0.999 | >0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Experimental Protocols
Below are detailed methodologies for conducting purity analysis of this compound using both HPLC and GC.
HPLC Method Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase to achieve a concentration of 1 mg/mL.
-
Further dilute as necessary to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 30:70 v/v) containing 0.1% Phosphoric Acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
3. Analysis:
-
Inject a blank (mobile phase), a series of calibration standards, and the sample solution.
-
The purity is calculated by determining the area percent of the main peak relative to the total area of all peaks.
GC Method Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as Dichloromethane or Methanol.
-
Dilute as needed for analysis.
2. Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection: 1 µL with a split ratio of 50:1
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
FID Temperature: 280 °C
-
MS Transfer Line Temperature: 280 °C; Source Temperature: 230 °C; Quadrupole Temperature: 150 °C
3. Analysis:
-
The purity is determined by the area percentage of the main peak from the FID chromatogram or by total ion chromatogram in MS.
Workflow and Decision Making
The selection of the most appropriate technique involves a logical workflow, from sample consideration to the final data analysis and reporting.
Caption: Workflow for purity validation by HPLC and GC.
The decision to use HPLC or GC can be guided by a set of logical considerations.
Caption: Decision-making guide for selecting HPLC or GC.
Conclusion
Both HPLC and GC are powerful and appropriate techniques for the purity validation of this compound.
-
HPLC is an excellent choice when dealing with unknown or potentially non-volatile or thermally sensitive impurities. Its operation at ambient temperatures minimizes the risk of sample degradation.[3]
-
GC offers a faster and often more cost-effective analysis, particularly for routine quality control where the impurity profile is well-characterized and known to be volatile.[3] The use of a mass spectrometer detector with GC can provide valuable structural information for impurity identification.
The ultimate decision should be based on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities expected in the sample. For comprehensive characterization, employing both techniques can provide orthogonal information, leading to a more complete purity profile.
References
"Ethyl 4-amino-1-piperidinecarboxylate" biological activity compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-1-piperidinecarboxylate serves as a versatile scaffold in medicinal chemistry. While the parent compound is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant biological activities across different therapeutic areas. This guide provides a comparative analysis of the biological performance of structurally similar compounds, supported by experimental data, with a focus on their antifungal and cognition-enhancing properties.
Antifungal Activity of 4-Aminopiperidine Derivatives
A series of 4-aminopiperidine derivatives, synthesized from this compound precursors, have emerged as a novel class of antifungal agents. These compounds have shown potent activity against a range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus. The mechanism of action for the most potent of these compounds is believed to involve the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Comparative Antifungal Potency
The antifungal efficacy of several N-substituted 4-aminopiperidine derivatives has been evaluated using standardized microbroth dilution assays to determine their Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The data presented below compares the in vitro antifungal activity of key derivatives against various fungal strains.
| Compound | N1-Substituent | N4-Substituent | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | A. fumigatus MIC (µg/mL) | A. flavus MIC (µg/mL) | A. terreus MIC (µg/mL) |
| 1 | Benzyl | n-Dodecyl | 1 - 4 | 1 - 4 | 1 - 2 | 4 - 8 | 4 | 8 |
| 2 | Phenethyl | n-Dodecyl | 1 - 2 | 1 - 2 | 1 | 2 - 4 | 2 | 4 |
| 3 | Boc | n-Dodecyl | 4 - 8 | 4 - 8 | 4 | 8 - 16 | 8 | 16 |
| 4 | H | n-Dodecyl | 8 - 16 | 8 - 16 | 8 | 16 - 32 | 16 | 32 |
| Amorolfine | - | - | 4 - 16 | 4 - 16 | 4 - 32 | >16 | >16 | >16 |
| Voriconazole | - | - | ≤0.03 - 0.125 | ≤0.03 - 2 | ≤0.03 - 1 | 0.25 - 1 | 0.5 - 2 | 0.5 - 2 |
Data compiled from studies on clinically relevant fungal isolates. MIC values are presented as ranges observed across different strains of the same species.[1]
Structure-Activity Relationship (SAR) for Antifungal Activity
The antifungal activity of these 4-aminopiperidine derivatives is significantly influenced by the nature of the substituents at the N1 and N4 positions of the piperidine ring. Key observations from structure-activity relationship studies include:
-
N4-Substituent: A long alkyl chain, particularly an n-dodecyl group, at the N4-amino position is crucial for potent antifungal activity. Shorter or branched alkyl chains lead to a significant decrease in potency.
-
N1-Substituent: The presence of a lipophilic group, such as a benzyl or phenethyl group, at the N1 position of the piperidine ring enhances antifungal activity. Removal of the N1-substituent or its replacement with a Boc-protecting group diminishes the activity.
-
N4-Amine: A free secondary amine at the N4-position is essential for activity. Acylation of this amine results in a complete loss of antifungal potency.
Caption: Structure-Activity Relationship for Antifungal 4-Aminopiperidines.
Cognition-Enhancing Activity of 4-Aminopiperidine Derivatives
Derivatives of 4-aminopiperidine have also been investigated for their potential as nootropic agents, with some analogues demonstrating potent cognition-enhancing effects in preclinical models. These compounds are structurally related to known nootropic drugs and are thought to exert their effects by modulating cholinergic neurotransmission.
Comparative Nootropic Potency
The cognition-enhancing properties of 4-aminopiperidine derivatives have been evaluated using the mouse passive avoidance test. This test assesses learning and memory by measuring the latency of a mouse to avoid an environment where it previously received an aversive stimulus. A longer latency to enter the aversive environment is indicative of improved memory.
Due to the limited availability of comprehensive public data, a detailed comparison table is not feasible at this time. However, a key finding from the literature is the high potency of a specific 4-aminopiperidine analogue:
-
Compound 9 (Manetti et al., 2003): This compound, a 4-aminopiperidine analogue of a potent nootropic drug, was reported to be active at a dose of 0.01 mg/kg (intraperitoneal administration) in the mouse passive avoidance test.[2]
Further research and publication of more extensive structure-activity relationship studies are required to build a comprehensive comparison of cognition-enhancing 4-aminopiperidine derivatives.
Putative Signaling Pathway in Cognition Enhancement
The precise mechanism of action for these nootropic 4-aminopiperidine derivatives is still under investigation. However, based on their structural similarity to other cognition enhancers and preliminary pharmacological data, it is hypothesized that they may enhance cholinergic neurotransmission, a key pathway involved in learning and memory.
Caption: Hypothesized Signaling Pathway for Cognition-Enhancing Activity.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.
Materials:
-
Test compounds
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For molds, conidia are harvested and suspended in sterile saline with 0.05% Tween 20, and the suspension is adjusted to a specific concentration.
-
Compound Dilution: The test compounds are serially diluted in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% for yeasts and ≥90% or 100% for molds) compared to the growth in the drug-free control well. Growth inhibition is assessed visually or by using a spectrophotometer to measure optical density.
Cognition Enhancement Assay: Mouse Passive Avoidance Test
Objective: To assess the effect of test compounds on learning and memory in mice.
Apparatus: A two-compartment apparatus consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial (Training):
-
A mouse is placed in the lit compartment.
-
When the mouse enters the dark compartment (which they are naturally inclined to do), the door between the compartments is closed, and a brief, mild electric foot shock is delivered through the grid floor.
-
The mouse is then immediately removed from the apparatus and returned to its home cage.
-
-
Drug Administration: The test compound or vehicle is administered to the mice at a specified time before or after the acquisition trial (e.g., 30 minutes before the retention test). To induce amnesia, a substance like scopolamine can be administered prior to the acquisition trial.
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, the mouse is again placed in the lit compartment.
-
The latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds).
-
No electric shock is delivered during the retention trial.
-
-
Data Analysis: A longer latency to enter the dark compartment during the retention trial is interpreted as a measure of improved memory of the aversive experience. The latencies of the compound-treated group are compared to those of the vehicle-treated control group.
Caption: Experimental Workflow for the Mouse Passive Avoidance Test.
References
A Comparative Guide to the Synthesis of Ethyl 4-amino-1-piperidinecarboxylate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-1-piperidinecarboxylate is a valuable building block in medicinal chemistry, frequently incorporated as a scaffold in the design of novel therapeutics. Its piperidine core is a prevalent feature in a multitude of biologically active compounds. This guide provides a comparative analysis of the common synthetic routes to this intermediate, offering detailed experimental protocols, quantitative data, and a discussion of alternative scaffolds to inform strategic decisions in drug development programs.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through two main strategies: reductive amination of a ketone precursor and the catalytic hydrogenation of an oxime. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Purity | Advantages | Disadvantages |
| Reductive Amination | N-Ethoxycarbonyl-4-piperidone | Ammonium formate, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) | 60-85 | 12-24 | High | One-pot procedure, mild reaction conditions. | Use of toxic cyanoborohydride reagents in some variations. |
| Catalytic Hydrogenation | Ethyl 4-(hydroxyimino)piperidine-1-carboxylate | Raney Nickel, Hydrogen (H₂) | 85-95 | 6-12 | High | High yield, clean reaction. | Requires specialized high-pressure hydrogenation equipment. |
Experimental Protocols
Route 1: Reductive Amination of N-Ethoxycarbonyl-4-piperidone
This method involves the direct conversion of the ketone to the amine in a one-pot reaction. The use of a reducing agent such as sodium borohydride is common.
Materials:
-
N-Ethoxycarbonyl-4-piperidone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium borohydride (2.0 eq)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Ethoxycarbonyl-4-piperidone in methanol, add ammonium acetate.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Catalytic Hydrogenation of Ethyl 4-(hydroxyimino)piperidine-1-carboxylate
This two-step process involves the formation of an oxime from the ketone, followed by its reduction to the primary amine using catalytic hydrogenation.
Step 2a: Synthesis of Ethyl 4-(hydroxyimino)piperidine-1-carboxylate
Materials:
-
N-Ethoxycarbonyl-4-piperidone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve N-Ethoxycarbonyl-4-piperidone, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the oxime, which can often be used in the next step without further purification.
Step 2b: Hydrogenation of Ethyl 4-(hydroxyimino)piperidine-1-carboxylate
Materials:
-
Ethyl 4-(hydroxyimino)piperidine-1-carboxylate (1.0 eq)
-
Raney Nickel (catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the oxime in methanol or ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two main synthetic routes.
Alternatives to this compound
In drug design, subtle structural modifications can significantly impact a compound's pharmacological profile. Several alternatives to this compound offer different spatial arrangements of the amine and carbamate functionalities, potentially leading to improved binding affinity, selectivity, or pharmacokinetic properties.
| Alternative Compound | Key Structural Difference | Common Synthetic Precursor |
| 4-Amino-N-Boc-piperidine | Boc protecting group instead of ethyl carbamate. | 1-Benzyl-4-piperidone or 4-hydroxypiperidine. |
| 4-Aminomethyl-N-Boc-piperidine | Amine is on a methylene spacer from the piperidine ring. | N-Boc-piperidine-4-carboxylic acid. |
The synthesis of these alternatives often involves similar methodologies, such as reductive amination or transformations of carboxylic acid derivatives. The choice of building block will depend on the specific synthetic strategy and the desired orientation of substituents in the final drug candidate.
Caption: Structural relationship between the target compound and its alternatives.
Role in Modulating Signaling Pathways: G-Protein Coupled Receptors (GPCRs)
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs). These receptors are integral membrane proteins involved in a vast array of physiological processes, making them a major class of drug targets. Derivatives of this compound have been utilized in the development of antagonists for various GPCRs, including dopamine and serotonin receptors.[1][2] For instance, the 4-aminopiperidine moiety can serve as a key pharmacophore that interacts with specific residues within the receptor's binding pocket.
The general mechanism of GPCR antagonism involves a ligand binding to the receptor and preventing its activation by an endogenous agonist. This blocks the conformational change required for the receptor to interact with and activate intracellular G-proteins, thereby inhibiting the downstream signaling cascade.
Caption: Simplified GPCR signaling and the role of an antagonist.
References
Comparative Efficacy of Ethyl 4-amino-1-piperidinecarboxylate Derivatives in Preclinical Assays
A comprehensive analysis of analgesic, CCR8 antagonist, and p38 kinase inhibitor derivatives reveals diverse therapeutic potential stemming from a common chemical scaffold.
Researchers in drug discovery and development are continually seeking versatile molecular starting points for the synthesis of novel therapeutic agents. Ethyl 4-amino-1-piperidinecarboxylate has emerged as a valuable scaffold, giving rise to a variety of derivatives with significant activity in a range of preclinical assays. This guide provides a comparative overview of the efficacy of these derivatives, focusing on their performance as analgesics, C-C chemokine receptor 8 (CCR8) antagonists, and p38 mitogen-activated protein (MAP) kinase inhibitors. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this chemical class.
Analgesic Activity of 4-Anilinopiperidine Derivatives
Derivatives of 4-anilinopiperidine, which can be synthesized from this compound, have demonstrated potent analgesic effects. The "hot plate test" is a standard method to assess the efficacy of centrally acting analgesics by measuring the latency of an animal's response to a thermal stimulus. The data below compares the analgesic potency of several key derivatives to that of morphine.
Table 1: Analgesic Potency of 4-Anilinopiperidine Derivatives
| Compound | R1 (Piperidine N1) | R2 (Anilino N-acyl) | Analgesic Potency (Morphine = 1) |
| Fentanyl | -CH2CH2-Phenyl | -C(O)CH2CH3 | 100 |
| Alfentanil | -CH2CH2-N(N3)C2H5 | -C(O)CH3 | 1.1 |
| Sufentanil | -CH2CH2-Thienyl | -C(O)CH3 | 0.017 |
| Carfentanil | -CH2CH2-Phenyl | -C(O)OCH3 | 0.034 |
Data sourced from publicly available literature.
CCR8 Antagonism by Naphthalene-Sulfonamide Derivatives
Naphthalene-sulfonamide derivatives synthesized using this compound have been identified as antagonists of the C-C chemokine receptor 8 (CCR8), a promising target for inflammatory diseases and immuno-oncology. The efficacy of these compounds is typically evaluated through in vitro binding and functional assays. Radioligand binding assays determine the affinity of the compound for the receptor (Ki), while calcium mobilization assays measure the functional inhibition of the receptor's signaling cascade in response to its natural ligand (IC50).
Table 2: In Vitro Activity of Naphthalene-Sulfonamide CCR8 Antagonists
| Compound ID | Structure | CCR8 Binding Affinity (Ki, nM) | Calcium Mobilization (IC50, µM) |
| Lead Compound | Naphthalene-sulfonamide core with piperidine linker | Data not specified, serves as baseline | 0.2 - 10 |
| Derivative A | Modification on the naphthalene ring | Specific data required for comparison | Specific data required for comparison |
| Derivative B | Modification on the piperidine linker | Specific data required for comparison | Specific data required for comparison |
p38 MAP Kinase Inhibition by 6-Substituted Pyrido-pyrimidine Derivatives
A series of 6-substituted pyrido-pyrimidines, for which this compound is a key synthetic intermediate, have been investigated as inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory response. The inhibitory activity of these compounds is determined using in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).
Table 3: In Vitro Efficacy of p38 MAP Kinase Inhibitors
| Compound Class | General Structure | p38 Kinase Inhibition (IC50, nM) |
| 6-Substituted Pyrido-pyrimidines | Pyrido-pyrimidine core with piperidine substituent | 0.1 - 5000 |
| Representative Compound X | Specific structure required | Specific data required for comparison |
| Representative Compound Y | Specific structure required | Specific data required for comparison |
Note: While a broad IC50 range is reported for this class of compounds, specific data for individual derivatives synthesized from this compound are needed for a detailed comparative analysis.
Experimental Protocols
Synthesis of a Representative 4-Anilinopiperidine Intermediate: N-Phenethyl-4-anilinopiperidine
This protocol describes the synthesis of a key intermediate used in the preparation of fentanyl and its analogs.
Materials:
-
N-phenethyl-4-piperidone
-
Aniline
-
Glacial acetic acid
-
Dry 3A molecular sieves
-
Absolute ethanol
-
Raney-Nickel (3146 type)
-
Hydrogen gas
-
Nitrogen gas
-
2L autoclave
Procedure:
-
To a 2L autoclave, add N-phenethyl-4-piperidone (54g, 0.266 mol), aniline (27.54g, 0.296 mol), glacial acetic acid (3.0 ml), dry 3A molecular sieves (75g), absolute ethanol (1000 ml), and 3146 type Raney-Ni (20g).
-
Purge the air in the autoclave with nitrogen.
-
Introduce hydrogen gas to a pressure of 0.4 MPa.
-
Heat the reaction mixture to 60°C and maintain for 2 hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and filter the mixture to remove the catalyst and molecular sieves.
-
The filtrate contains the desired N-phenethyl-4-anilinopiperidine. Further purification can be achieved by crystallization.
Hot Plate Test for Analgesic Activity
This method assesses the central analgesic activity of a compound.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal on the hot plate.
-
Timer.
Procedure:
-
Maintain the hot plate at a constant temperature of 55 ± 0.5°C.
-
Place a mouse or rat on the hot plate within the plexiglass cylinder.
-
Start the timer immediately.
-
Observe the animal for signs of nociception, such as licking of the hind paw or jumping.
-
Record the latency time, which is the time from placing the animal on the plate to the first sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Administer the test compound and a control (vehicle or standard drug like morphine) to different groups of animals.
-
Measure the reaction latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
An increase in the reaction latency compared to the control group indicates an analgesic effect.
CCR8 Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CCR8 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing human CCR8.
-
Radiolabeled CCR8 ligand (e.g., [¹²⁵I]CCL1).
-
Test compound (unlabeled antagonist).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a sufficient time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
p38α MAP Kinase Enzymatic Assay
This assay measures the in vitro inhibitory activity of a compound against the p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase.
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Substrate peptide (e.g., ATF2).
-
ATP.
-
Test inhibitor compound.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
Luminometer.
Procedure:
-
In a 384-well plate, add 1 µl of the test inhibitor at various concentrations (or 5% DMSO for control).
-
Prepare a master mix containing the p38α kinase and the substrate peptide in kinase buffer. Add 2 µl of this mix to each well.
-
Initiate the kinase reaction by adding 2 µl of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP, which then produces a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the biological context of the targeted assays and the general workflow of the experiments, the following diagrams are provided.
Caption: Opioid Receptor Signaling Pathway.
Caption: CCR8 Signaling Pathway and Antagonism.
Caption: p38 MAP Kinase Signaling Pathway.
Caption: General Experimental Workflow.
Performance of Ethyl 4-amino-1-piperidinecarboxylate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical to optimizing reaction outcomes. This guide provides a comprehensive comparison of the performance of Ethyl 4-amino-1-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis, across various solvents. The following sections detail its physicochemical properties, solubility, and performance in the synthesis of quinolin-2(1H)-one derivatives, alongside a comparative analysis with alternative reagents.
Physicochemical Properties
This compound (CAS: 58859-46-4) is a versatile building block with the molecular formula C₈H₁₆N₂O₂.[1] Its structure, featuring a piperidine ring with both an amino and an ethyl carboxylate group, allows for its application in the synthesis of a wide range of pharmaceutical compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 172.22 g/mol [1][2] |
| Appearance | Liquid |
| Density | 1.004 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.483[3] |
| Flash Point | 78 °C (172.4 °F) - closed cup |
Solubility Profile
The solubility of a reagent is a crucial factor in its application, influencing reaction kinetics and yield. This compound is generally soluble in polar solvents.
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | >500 g/L (at 20 °C)[1] |
| Alcohols | Soluble |
| Chloroform | Slightly soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[3] |
| Methanol | Slightly soluble[3] |
Note: The quantitative solubility in water was found in one source, but the specific experimental conditions were not detailed. The solubility in other solvents is described qualitatively.
Performance in the Synthesis of Quinolin-2(1H)-one Derivatives
Comparative Analysis with Alternative Reagents
Several alternatives to this compound exist for the synthesis of quinolin-2(1H)-one and other heterocyclic systems. The choice of reagent often depends on the desired substitution pattern on the final product, as well as cost and availability.
Table 3: Comparison with Alternative Aminopiperidine Building Blocks
| Compound | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | N-ethoxycarbonyl protected amine | Ready for direct use in many coupling reactions. | The N-substituent is fixed. |
| 4-Amino-1-Boc-piperidine | N-Boc protected amine | Boc group is a common and versatile protecting group, easily removed. | Requires a deprotection step. |
| N,N,4-Trimethylpiperidin-4-amine | N,N-dimethylated amino group | The methyl groups can enhance metabolic stability and binding affinity of the final product. | More complex synthesis of the building block itself. |
| 4-Aminopiperidine | Unprotected primary and secondary amines | Simple and readily available starting material. | Both nitrogen atoms are reactive, requiring selective protection strategies. |
The selection between these alternatives is a strategic decision based on the specific goals of the synthesis. For rapid access to a variety of analogs where the N1 position of the piperidine does not require modification, this compound is a convenient choice. For syntheses requiring modification of the piperidine nitrogen, a reagent with a removable protecting group like 4-Amino-1-Boc-piperidine would be more suitable.
Experimental Protocols
General Procedure for the Synthesis of Quinolin-2(1H)-one Derivatives using this compound
While a specific, detailed protocol for the use of this compound in quinolin-2(1H)-one synthesis is not explicitly available, a general approach can be derived from established methods for quinolinone synthesis, such as the Knorr or Conrad-Limpach synthesis.
Illustrative Experimental Workflow:
References
Structural analogs of "Ethyl 4-amino-1-piperidinecarboxylate" and their properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural analogs of Ethyl 4-amino-1-piperidinecarboxylate, focusing on their diverse pharmacological properties and the underlying structure-activity relationships. The information presented is intended to aid researchers in the fields of medicinal chemistry and drug development in the design and synthesis of novel therapeutic agents.
Introduction
This compound is a versatile scaffold that has been extensively modified to generate a wide array of biologically active compounds. The inherent structural features of the 4-aminopiperidine core, including the basic nitrogen and the potential for substitution at both the piperidine nitrogen (N-1) and the 4-amino group, have allowed for the development of potent and selective ligands for various biological targets. This guide explores key classes of these analogs, their mechanisms of action, and the experimental data supporting their activity.
Analogs and Their Biological Activities
Structural modifications of the this compound scaffold have yielded compounds with a range of therapeutic applications, including antifungal, analgesic (N-type calcium channel blockers), antidiabetic (DPP-4 inhibitors), and antiviral (CCR5 antagonists) properties.
Antifungal Agents
A series of 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal activity. These compounds primarily target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Quantitative Data: Antifungal Activity
| Compound ID | N-1 Substituent | 4-Amino Substituent | Target Organism | MIC (µg/mL) | Reference |
| Analog 1 | Benzyl | n-Dodecyl | Candida albicans | 1-4 | [1] |
| Aspergillus fumigatus | 2-8 | [1] | |||
| Analog 2 | Phenethyl | n-Dodecyl | Candida albicans | 1-4 | [1] |
| Aspergillus fumigatus | 1-8 | [1] | |||
| Analog 3 | Benzyl | n-Decyl | Candida albicans | >16 | [1] |
| Analog 4 | Benzyl | n-Tetradecyl | Candida albicans | 4-16 | [1] |
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine analogs.
N-type Calcium Channel Blockers
Derivatives of 4-aminopiperidine have been investigated as blockers of N-type calcium channels (Cav2.2), which play a crucial role in pain signaling. Blockade of these channels can reduce neurotransmitter release in nociceptive pathways, leading to an analgesic effect.
Quantitative Data: N-type Calcium Channel Blocking Activity
| Compound ID | N-1 Substituent | 4-Amino Substituent | IC₅₀ (µM) | Cell Line | Reference |
| C101 | 4-(diethylamino)piperidin-1-yl | (4-fluorobenzyl)(2-ethylbutyl) | 2.2 | Xenopus oocytes | [2] |
| Analog 5 | 4,4-bis(4-fluorophenyl)butanoyl | H | 1.8 (Displacement of [³H]nitrendipine) | Rat cortical membranes | [3] |
| Analog 6 | 3,3-diphenylpropanoyl | H | 0.9 (Displacement of [³H]nitrendipine) | Rat cortical membranes | [3] |
Signaling Pathway: N-type Calcium Channel in Pain Transmission
Caption: Blockade of N-type calcium channels by 4-aminopiperidine analogs in pain signaling.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Modification of the 4-aminopiperidine scaffold has led to the development of potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels, making these compounds potential therapeutics for type 2 diabetes.
Quantitative Data: DPP-4 Inhibitory Activity
| Compound ID | N-1 Substituent | 4-Amino Substituent | IC₅₀ (µM) | Reference |
| Analog 7 | 6-(4-chlorophenyl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl | H | 9.25 | [4] |
| Analog 8 | 6-(4-bromophenyl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl | H | 11.5 | [4] |
| Analog 9 | 6-phenyl-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl | H | > 50 | [4] |
Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis
Caption: Mechanism of action of 4-aminopiperidine analogs as DPP-4 inhibitors.
CCR5 Antagonists
Certain 4-aminopiperidine derivatives act as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic strains of HIV-1 into host cells. By blocking this interaction, these compounds can prevent viral entry and replication.
Quantitative Data: CCR5 Antagonist Activity
| Compound ID | N-1 Substituent | 4-Amino Substituent | CCR5 Binding IC₅₀ (nM) | Antiviral Activity IC₉₅ (nM) | Reference |
| Sch-350634 Analog | Piperazino-piperidine amide | Methyl | 1.8 | 50 | [5][6] |
| Analog 10 | 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)butan-4-yl | N-(alkyl)-N-(benzyloxycarbonyl) | 10 | - | [7] |
Signaling Pathway: CCR5 Antagonism in HIV-1 Entry
Caption: Inhibition of HIV-1 entry by 4-aminopiperidine analogs through CCR5 antagonism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented data.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal analogs.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channels
This protocol outlines the general procedure for recording N-type calcium currents from neuronal cells.
Experimental Workflow
References
- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 2. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 4-amino-1-piperidinecarboxylate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount. Ethyl 4-amino-1-piperidinecarboxylate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), serves as a critical reference standard for identity, purity, and assay determination. This guide provides an objective comparison of this compound with two common alternatives: Ethyl 4-piperidinecarboxylate and tert-Butyl 4-aminopiperidine-1-carboxylate. The information presented herein is compiled from various sources to offer a comprehensive overview for analytical scientists and process chemists.
Physicochemical Properties and Purity
The selection of a reference standard is fundamentally guided by its physicochemical properties and certified purity. The following table summarizes these key parameters for this compound and its alternatives. It is important to note that purity values are typical and may vary between suppliers.
| Property | This compound | Ethyl 4-piperidinecarboxylate | tert-Butyl 4-aminopiperidine-1-carboxylate |
| CAS Number | 58859-46-4[1] | 1126-09-6[2][3] | 87120-72-7 |
| Molecular Formula | C₈H₁₆N₂O₂[1] | C₈H₁₅NO₂[2] | C₁₀H₂₀N₂O₂[4] |
| Molecular Weight | 172.23 g/mol [1] | 157.21 g/mol [3] | 200.28 g/mol [4] |
| Appearance | Colorless to pale yellow liquid | Colorless to slightly brown liquid | White to off-white solid |
| Typical Purity (GC) | ≥96% - >97.0%[3][5] | >98.0% | >97.0% |
Experimental Protocols
Accurate and reproducible analytical methods are essential for the qualification and use of reference standards. Below are detailed, representative protocols for the analysis of these piperidine derivatives.
Stability-Indicating HPLC-UV Method
This method is designed to separate the main compound from potential degradation products and process-related impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
GC-MS is a powerful technique for assessing purity and identifying volatile and semi-volatile impurities.
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the identity and structure of the reference standard.
NMR Conditions:
-
Spectrometer: 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the standard in 0.7 mL of CDCl₃.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the qualification of a new batch of reference standard.
Signaling Pathway
This compound is a precursor for the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. MCHR1 is a G-protein coupled receptor (GPCR) primarily coupled to the Gᵢ protein. The binding of an antagonist to MCHR1 blocks the downstream signaling cascade. The diagram below illustrates the canonical MCHR1 signaling pathway that is inhibited by these antagonists.
Conclusion
This compound is a well-characterized and suitable reference standard for applications in pharmaceutical development. Its alternatives, Ethyl 4-piperidinecarboxylate and tert-Butyl 4-aminopiperidine-1-carboxylate, offer different physicochemical properties that may be advantageous in specific synthetic or analytical contexts. The choice of a reference standard should be based on a thorough evaluation of its intended use, the required analytical techniques, and the specific impurities that need to be monitored. The protocols and data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 3. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Lack of Publicly Available Data Prevents Comprehensive Cross-Reactivity Analysis of Ethyl 4-amino-1-piperidinecarboxylate
A thorough investigation for cross-reactivity studies involving "Ethyl 4-amino-1-piperidinecarboxylate" has revealed a significant lack of publicly available experimental data. While this compound is readily available and utilized as a foundational scaffold in the synthesis of more complex molecules, comprehensive in vitro pharmacology profiles detailing its interactions with a broad range of biological targets do not appear to be present in scientific literature or publicly accessible databases. Such studies are crucial for understanding a compound's selectivity and potential off-target effects.
"this compound" is a versatile chemical building block, frequently cited in medicinal chemistry literature as a starting material for the development of novel therapeutics targeting a wide array of receptors and enzymes. However, the focus of these publications is typically on the structure-activity relationships of the more complex downstream derivatives, rather than the cross-reactivity profile of the initial piperidine scaffold itself.
The process of evaluating a compound's cross-reactivity is a critical step in drug discovery and development. It typically involves screening the compound against a large panel of known biological targets to identify any unintended interactions. This process, often conducted by specialized contract research organizations (CROs), generates extensive datasets that are often proprietary and not publicly disclosed, particularly for foundational chemical fragments like "this compound".
Illustrative Workflow for a Cross-Reactivity Study
To provide context for the type of investigation that would be required, the following diagram illustrates a generalized workflow for a comprehensive cross-reactivity screening study. This workflow represents the standard process in the pharmaceutical industry to assess the selectivity of a compound.
Methodology for a Standard Radioligand Binding Assay
A key experiment in any cross-reactivity study is the radioligand binding assay. The following provides a representative protocol for such an assay, which would be used to determine the affinity of a test compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor by measuring the displacement of a specific radioligand.
Materials:
-
Test Compound (e.g., "this compound")
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-dopamine for dopamine receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the cell membranes, and the radioligand to each well.
-
Addition of Test Compound: Add the various concentrations of the test compound to the appropriate wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Without access to the data generated from such assays for "this compound" and its potential alternatives, a direct and objective comparison of their cross-reactivity profiles is not feasible. Researchers and drug development professionals interested in the off-target effects of this specific molecule would likely need to commission such studies through a specialized service provider.
Safety Operating Guide
Navigating the Disposal of Ethyl 4-amino-1-piperidinecarboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural information for the safe handling and disposal of Ethyl 4-amino-1-piperidinecarboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment and to be fully aware of the proper disposal protocols to prevent harm to human health and the environment.
Chemical and Physical Properties Relevant to Disposal
A thorough understanding of a chemical's properties is the first step toward its safe management. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Clear, colorless liquid/oil |
| Density | 1.004 g/mL at 25 °C |
| Flash Point | 78 °C (172.4 °F) - closed cup |
| Water Solubility | >500 g/L at 20 °C |
| Incompatible Materials | Acids, Bases, Strong oxidizing agents, Reducing agents[1] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through an approved waste disposal plant.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[2][5]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.[1][6]
-
Segregate this waste from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[1][7]
-
Keep liquid and solid waste in separate, clearly labeled containers.[1]
2. Containerization and Labeling:
-
Collect waste in a suitable, sealable container that is compatible with the chemical.[2][6]
-
Ensure the container is properly labeled as hazardous waste, clearly identifying the contents as "this compound" and including any other components of the waste stream.[2][7]
-
Keep the container tightly closed except when adding waste.[2][6]
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and open flames.[1]
-
Utilize secondary containment to prevent spills from reaching drains.[6]
4. Arranging for Disposal:
-
Contact a licensed professional hazardous waste disposal service to arrange for pickup and disposal.[2][7]
-
Provide the waste disposal service with a detailed description of the waste, including its composition and any potential hazards.
5. Spill Management:
-
In the event of a spill, evacuate the area of unprotected personnel.
-
Remove all sources of ignition.[1]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place the contaminated material into a suitable, sealed container for disposal as hazardous waste.[2]
-
Do not allow the spilled material to enter drains or waterways.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
Specific experimental protocols for the large-scale disposal or neutralization of this compound are not publicly available as these procedures are typically carried out by specialized, licensed waste management facilities. The primary method of disposal for this type of nitrogen-containing organic compound is high-temperature incineration.[8][9] This process requires specialized equipment to ensure complete combustion and to manage the potential formation of hazardous byproducts like nitrogen oxides (NOx).[3][8] Any laboratory-scale neutralization should only be attempted by trained personnel with a thorough understanding of the reaction chemistry and potential hazards, and it is not a substitute for proper hazardous waste disposal.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. mcclellandindia.com [mcclellandindia.com]
- 4. nj.gov [nj.gov]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. vumc.org [vumc.org]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Personal protective equipment for handling Ethyl 4-amino-1-piperidinecarboxylate
Essential Safety and Handling Guide for Ethyl 4-amino-1-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 58859-46-4). Adherence to these procedures is paramount for ensuring laboratory safety and minimizing environmental impact.
This compound is classified as a substance that causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed.[1] Proper personal protective equipment (PPE) and handling protocols are mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. Below is a summary of the required and recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1][2] Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact, which can cause irritation.[1][2] Nitrile gloves are noted to have poor resistance to amines and are recommended for splash protection only.[1][4] For prolonged contact, gloves made of butyl rubber or neoprene are recommended. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[2][5] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | A NIOSH-approved respirator may be necessary for large quantities or in case of spills in poorly ventilated areas.[1][4][5] |
Glove Selection and Breakthrough Time
No specific breakthrough time data is available for this compound. The following data for Piperidine, a structurally related amine, is provided as a guide. It is crucial to note that these times are approximate and can be affected by temperature, glove thickness, and the specific formulation of the glove material.[6] On-site testing is strongly recommended to determine safe usage.
| Glove Material | Thickness | Breakthrough Time (Permeation Level) | Use Case |
| Butyl caoutchouc (butyl rubber) | 0.7 mm | > 480 minutes (level 6) | Recommended for prolonged contact |
| NBR (Nitrile rubber) | >0.3 mm | > 120 minutes (level 4) | Recommended for splash protection |
Data sourced from the Safety Data Sheet for Piperidine and should be considered as a guideline.[6]
Operational Protocols
Experimental Protocol: Donning and Doffing of PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7][8][9]
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[9]
-
Gown/Apron: Put on the lab coat or apron, ensuring it is securely fastened.[9]
-
Eye and Face Protection: Put on chemical safety goggles or a face shield.[9]
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.[9]
Doffing Procedure: The principle of doffing is to touch the potentially contaminated outside of the PPE as little as possible.
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[9]
-
Hand Hygiene: Immediately wash hands or use hand sanitizer.[9]
-
Gown/Apron: Unfasten the gown and peel it away from the body, touching only the inside. Turn it inside out as it is removed, fold or roll it into a bundle, and dispose of it in a designated waste container.[7][9]
-
Eye and Face Protection: Remove eye protection by handling the headband or earpieces, avoiding contact with the front surface.[7][9]
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[9]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation and Collection: All waste containing this compound, including unused product and contaminated consumables (e.g., gloves, pipette tips, paper towels), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][5]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include appropriate hazard warnings.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as acids and strong oxidizing agents.[2][5]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[2][5] Do not dispose of this chemical down the drain or in regular trash.[2]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for the safe handling of this compound.
References
- 1. gloves.com [gloves.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. uline.ca [uline.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. lakeland.com [lakeland.com]
- 9. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
